4'-O-Methylochnaflavone
Description
4'-O-Methylochnaflavone has been reported in Lonicera japonica, Ochna jabotapita, and Ochna integerrima with data available.
Properties
IUPAC Name |
2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWQWSKFNQAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964303 | |
| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49619-87-6 | |
| Record name | 4'-O-Methylochnaflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049619876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC363258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-O-METHYLOCHNAFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC5WCJ7A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthesis of 4'-O-Methylochnaflavone in Lonicera japonica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 4'-O-Methylochnaflavone, a bioactive biflavonoid found in Lonicera japonica (Japanese Honeysuckle). Drawing upon current scientific literature, this document outlines the foundational flavonoid biosynthesis pathway, proposes a putative pathway for the formation of this compound, presents quantitative data on relevant flavonoid constituents in L. japonica, and details the experimental protocols utilized in their analysis.
Introduction to Flavonoid Biosynthesis in Lonicera japonica
Lonicera japonica is a rich source of a diverse array of secondary metabolites, including a significant number of flavonoids. These compounds are responsible for many of the plant's medicinal properties, including its anti-inflammatory, antiviral, and antioxidant activities.[1] The biosynthesis of these flavonoids begins with the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway, leading to the formation of various flavonoid classes.
General Flavonoid Biosynthesis Pathway
The initial steps of flavonoid biosynthesis are well-established and lead to the formation of key intermediates that serve as precursors for a wide variety of flavonoid structures. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions.
Diagram of the General Flavonoid Biosynthesis Pathway
Caption: General flavonoid biosynthesis pathway leading to the formation of apigenin and luteolin.
Putative Biosynthesis Pathway of this compound
While the complete biosynthetic pathway of this compound in Lonicera japonica has not been fully elucidated, a putative pathway can be proposed based on the known chemistry of biflavonoid formation. This pathway involves the oxidative coupling of two flavonoid monomers, apigenin and luteolin, to form the ochnaflavone backbone, followed by a methylation step.
The proposed steps are:
-
Synthesis of Monomers: The general flavonoid pathway produces the precursor molecules apigenin and luteolin.
-
Oxidative Coupling: Apigenin and luteolin undergo oxidative coupling to form a C-O-C ether linkage between their B-rings, resulting in the formation of ochnaflavone. This reaction is likely catalyzed by a peroxidase or a similar oxidase enzyme.
-
Methylation: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of the ochnaflavone molecule. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT).
Diagram of the Putative this compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway for this compound from apigenin and luteolin.
Quantitative Data of Flavonoids in Lonicera japonica
The concentration of flavonoids in Lonicera japonica can vary depending on the developmental stage of the flower, the specific cultivar, and the extraction method used. The following tables summarize quantitative data for key flavonoids, including the precursors to this compound.
Table 1: Luteolin Content in Different Varieties of Lonicera Flower Buds
| Variety | Luteolin Content (%) | Relative Standard Deviation (RSD) |
| Baiyun | 0.0264 | 0.0079 |
| Jin Cui Lei | 0.0573 | 0.0053 |
| Yin Cui Lei | 0.0347 | 0.0010 |
| Common Species | 0.0394 | 0.0073 |
| Common Species (after flowering) | 0.0197 | 0.0031 |
Data sourced from a study on Lonicera macranthoides, a closely related species also used as "Flos Lonicerae".
Table 2: Chlorogenic Acid and Luteolin Content at Different Flowering Stages with Methanol Extraction
| Flowering Stage | Chlorogenic Acid (mg/g DW) | Luteolin (mg/g DW) |
| Microwave (3 min) | 42.96 | 1.22 |
DW: Dry Weight. Data indicates the highest yield obtained with a specific extraction method.[2]
Table 3: Quantification of Flavonoids in Lonicera japonica Extracts by HPLC-DAD
| Compound | Linearity Range (μg/mL) | r² | LOD (μg/mL) | LOQ (μg/mL) |
| Luteolin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |
| Rutin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |
| Hyperoside | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |
| Lonicerin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |
| Quercetin | 1.0-200 | >0.9988 | 1.11-3.18 | 3.33-9.54 |
LOD: Limit of Detection, LOQ: Limit of Quantification. This table summarizes the validation parameters of an analytical method.[3]
Experimental Protocols
This section details the methodologies for the extraction, quantification, and characterization of flavonoids from Lonicera japonica, as well as a general protocol for enzyme assays relevant to the biosynthesis of this compound.
Flavonoid Extraction and Quantification by HPLC-DAD
Objective: To extract and quantify flavonoids, including luteolin, from Lonicera japonica plant material.
Methodology:
-
Sample Preparation: Dried and powdered plant material (e.g., flower buds) is accurately weighed.
-
Extraction: The sample is extracted with a suitable solvent, such as methanol or a methanol-water mixture. Microwave-assisted extraction can be employed to enhance efficiency.[2]
-
Filtration and Dilution: The extract is filtered through a 0.22 μm filter and appropriately diluted for HPLC analysis.[4]
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., Luna C18, 5μm, 4.6mm×150mm) is used.[3]
-
Mobile Phase: A gradient elution is typically employed, consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or 0.4% phosphoric acid) and an organic solvent like acetonitrile or methanol.[2][3]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength, typically around 330-350 nm for flavonoids.[4][5]
-
Quantification: The concentration of each flavonoid is determined by comparing its peak area to a calibration curve generated from authentic standards.[3]
-
Diagram of the HPLC Quantification Workflow
Caption: Workflow for the quantification of flavonoids in Lonicera japonica using HPLC-DAD.
General Protocol for Flavonoid O-Methyltransferase (OMT) Enzyme Assay
Objective: To determine the catalytic activity of a putative OMT involved in the methylation of ochnaflavone.
Methodology:
-
Enzyme Source: The OMT enzyme can be a purified recombinant protein expressed in a heterologous system (e.g., E. coli) or a crude protein extract from Lonicera japonica tissues.[6]
-
Reaction Mixture: A typical reaction mixture includes:
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2-12 hours).[7][8]
-
Reaction Termination: The reaction is stopped by adding an equal volume of an organic solvent like methanol.[7]
-
Product Analysis: The reaction products are analyzed by HPLC or LC-MS/MS to identify and quantify the methylated flavonoid.[6] The identity of the product can be confirmed by comparing its retention time and mass spectrum to that of an authentic standard of this compound.
Conclusion
The biosynthesis of this compound in Lonicera japonica is a multi-step process that begins with the well-established general flavonoid pathway to produce the monomeric precursors, apigenin and luteolin. A putative pathway suggests that these monomers then undergo oxidative coupling to form ochnaflavone, which is subsequently methylated by an O-methyltransferase to yield the final product. While direct enzymatic evidence for the latter steps in L. japonica is still forthcoming, this proposed pathway provides a solid framework for future research. The quantitative data and experimental protocols presented in this guide offer valuable resources for scientists and researchers working on the isolation, characterization, and potential biotechnological production of this and other bioactive compounds from Lonicera japonica. Further investigation into the specific enzymes responsible for the oxidative coupling and methylation will be crucial for a complete understanding of this biosynthetic pathway.
References
- 1. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
The Biflavonoid 4'-O-Methylochnaflavone: A Technical Guide to its Natural Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of the biflavonoid 4'-O-Methylochnaflavone in various medicinal plants. It consolidates available data on its presence, outlines general methodologies for its extraction and isolation, and explores its potential mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring biflavonoid, a class of polyphenolic compounds characterized by the linkage of two flavonoid moieties. Biflavonoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of this compound in various traditional medicinal plants suggests its potential contribution to their therapeutic effects. Understanding its distribution in the plant kingdom, refining methods for its isolation and quantification, and elucidating its molecular mechanisms of action are crucial steps in harnessing its therapeutic potential.
Natural Occurrence of this compound
This compound has been identified in several medicinal plants, primarily within the genera Lonicera and Ochna. While its presence has been confirmed, comprehensive quantitative data on its concentration in these plant sources remains limited in publicly available literature.
Table 1: Medicinal Plants Reported to Contain this compound
| Plant Species | Family | Common Name(s) | Plant Part(s) |
| Lonicera japonica Thunb. | Caprifoliaceae | Japanese Honeysuckle, Jin Yin Hua | Flower buds |
| Ochna integerrima (Lour.) Merr. | Ochnaceae | Yellow Mai Flower, Mickey Mouse Plant | Stem bark, Roots |
| Ochna jabotapita L. | Ochnaceae | - | Not specified |
Experimental Protocols: A Generalized Approach
Detailed, validated protocols for the specific quantification of this compound are not extensively documented. However, based on established methods for the isolation and analysis of flavonoids and biflavonoids from plant matrices, a generalized workflow can be proposed.
Extraction
-
Plant Material Preparation: Air-dry the relevant plant parts (e.g., flower buds, stem bark) at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate or sonicate the powdered plant material with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of flavonoids. A typical ratio would be 1:10 (plant material:solvent, w/v).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
A multi-step chromatographic approach is generally required to isolate this compound from the crude extract.
-
Initial Fractionation (Column Chromatography):
-
Stationary Phase: Silica gel is a common choice for the initial separation of compounds based on polarity.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Further Purification (Preparative HPLC):
-
Column: A reversed-phase C18 column is often used for the fine purification of flavonoids.
-
Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol is a common mobile phase system.
-
Detection: A UV-Vis detector set at a wavelength between 280 and 350 nm can be used to monitor the elution of the compound.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Structure Elucidation and Quantification
-
Structure Confirmation: The identity of the isolated compound should be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the complete chemical structure.
-
-
Quantitative Analysis (HPLC-UV/DAD or UPLC-MS/MS):
-
Method Validation: A validated analytical HPLC or UPLC method is required for accurate quantification. This involves establishing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using a purified standard of this compound.
-
Sample Analysis: Prepare extracts from the plant material and analyze them using the validated method to determine the concentration of this compound.
-
Potential Signaling Pathways
While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, studies on structurally similar compounds and related biflavonoids provide strong indications of its potential anti-inflammatory mechanisms.
Inhibition of the NF-κB Signaling Pathway (Proposed)
Research on 4-O-methylhonokiol, a biphenolic compound with structural similarities to this compound, has demonstrated its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.
Furthermore, studies on flavonoids isolated from Ochna integerrima suggest that they may exert their anti-inflammatory effects by interacting with the Toll-like receptor 4 (TLR4)/MD-2 complex. TLR4 is an upstream receptor that, upon activation by lipopolysaccharide (LPS), triggers a signaling cascade leading to the activation of NF-κB. It is plausible that this compound may act at this level or further downstream to suppress NF-κB activation.
Conclusion and Future Directions
This compound is a promising biflavonoid found in several medicinal plants with a history of traditional use for inflammatory conditions. While its presence is documented, there is a clear need for further research to establish validated quantitative methods to determine its concentration in these plant sources. Elucidating the precise molecular mechanisms of its anti-inflammatory action, particularly through direct investigation of its effects on the NF-κB and other relevant signaling pathways, will be crucial for its development as a potential therapeutic agent. Future studies should focus on the targeted isolation and quantification of this compound, followed by in-depth in vitro and in vivo pharmacological evaluations to confirm its therapeutic potential.
Mass spectrometry fragmentation pattern of 4'-O-Methylochnaflavone
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4'-O-Methylochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Fragmentation Pattern
This compound is a biflavonoid composed of two flavone units linked by an ether bond. Its mass spectrometric fragmentation is expected to be dominated by the cleavage of this ether linkage, as well as characteristic fragmentations of the flavonoid skeleton and the methoxy group. Both positive and negative ion modes provide complementary structural information.
In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is the precursor ion. The primary fragmentation pathways for biflavonoids of this type involve the cleavage of the C-ring at the 0/4 position, a diagnostic feature for amentoflavone-type biflavones in both positive and negative ion modes.[1] The presence of methoxyl groups typically leads to the consecutive loss of methyl groups.[1]
For C-O linked biflavonoids, the most characteristic fragmentation is the rupture of the connecting C-O bond.[1] Additionally, losses of C₂H₂O and C₃O₂ are more likely to occur in C-O linked biflavonoids.[1]
In positive ion mode, flavonoids commonly exhibit neutral losses of H₂O and CO.[2] The presence of a methoxy group consistently leads to the radical loss of a methyl group (CH₃•).[2][3]
Key Predicted Fragmentation Reactions:
-
Ether Bond Cleavage: The primary fragmentation is the scission of the C-O-C ether bond that links the two flavone moieties. This will result in fragment ions corresponding to the individual flavonoid units.
-
Loss of Methyl Radical: A characteristic fragmentation for methoxylated flavonoids is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-H-15]⁻ ion.[4]
-
Retro-Diels-Alder (RDA) Fragmentation: The flavonoid C-ring is susceptible to RDA reactions, which provide valuable information about the substitution pattern of the A and B rings.
-
Neutral Losses: Sequential losses of small neutral molecules such as carbon monoxide (CO) and water (H₂O) are also anticipated.
The following table summarizes the predicted key fragment ions for this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Losses | Interpretation |
| 551.1189 ([M-H]⁻) | 536.0953 | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 551.1189 ([M-H]⁻) | 285.0402 | C₁₅H₉O₅• | Cleavage of the ether bond, resulting in the deprotonated apigenin moiety. |
| 551.1189 ([M-H]⁻) | 266.0555 | C₁₆H₁₀O₅ | Cleavage of the ether bond, resulting in the methoxylated flavonoid moiety. |
| 536.0953 | 508.0998 | CO | Loss of carbon monoxide from the [M-H-CH₃]⁻ ion. |
| 285.0402 | 151.0031 | C₈H₆O₃ | Retro-Diels-Alder fragmentation of the apigenin moiety. |
Experimental Protocols for Flavonoid Analysis by Mass Spectrometry
The following outlines a typical experimental protocol for the analysis of flavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS), based on common practices found in the literature.
2.1. Sample Preparation
Plant material is typically dried and ground into a fine powder. Extraction is commonly performed using methanol or a methanol/water mixture, often with the aid of sonication to enhance efficiency. The resulting extract is then centrifuged and filtered through a 0.22 µm filter before injection into the LC-MS system.
2.2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is most commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient elution is typically employed, using a binary solvent system such as:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage over 20-40 minutes to elute compounds with increasing hydrophobicity.
2.3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for flavonoids, and it can be operated in both positive and negative ion modes.
-
Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole Time-of-Flight (QTOF), Ion Trap (IT), and Orbitrap systems. High-resolution mass spectrometry (HRMS) is particularly valuable for accurate mass measurements and elemental composition determination.
-
Fragmentation: Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns. Collision-Induced Dissociation (CID) is the most common method for inducing fragmentation. The collision energy is a critical parameter that is optimized to achieve informative fragment spectra.
Visualizing Fragmentation and Workflows
3.1. Predicted Fragmentation Pathway of this compound
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
3.2. Experimental Workflow for LC-MS Analysis of Flavonoids
Caption: General experimental workflow for the analysis of flavonoids using LC-MS.
References
An In-depth Technical Guide to 4'-O-Methylochnaflavone: Properties, Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylochnaflavone is a naturally occurring biflavonoid compound that has garnered interest within the scientific community for its potential biological activities. As a member of the flavonoid family, it shares a characteristic polyphenolic structure that is often associated with antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its putative role in cellular signaling pathways.
Physical and Chemical Properties
This compound is a biflavonoid, meaning it is composed of two flavonoid moieties linked together. It has been isolated from various plant sources, including Lonicera japonica (Japanese honeysuckle) and Ginkgo biloba[1]. The compound presents as a light green to green solid powder.[2] While comprehensive experimental data is not widely available, the following tables summarize its key physical and chemical characteristics based on available information and computational predictions.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Appearance | Light green to green solid | [1][2] |
| Molecular Formula | C₃₁H₂₀O₁₀ | [3][4][5][6] |
| Molecular Weight | 552.48 g/mol | [1][2][5][7] |
| Monoisotopic Mass | 552.10564683 Da | [4][6] |
| Predicted Boiling Point | 830.5 ± 65.0 °C | ChemicalBook |
| Predicted Density | 1.545 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 6.49 ± 0.40 | ChemicalBook |
| Solubility | DMSO: < 1 mg/mL (insoluble or slightly soluble)H₂O: < 0.1 mg/mL (insoluble) | [3] |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | [4][6] |
| CAS Number | 49619-87-6 | [1][3][5][7] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | [1][3][4][6] |
| InChIKey | PRQWQWSKFNQAOG-UHFFFAOYSA-N | [4][6] |
Spectral Data
-
¹H and ¹³C NMR: The NMR spectra of this compound are expected to be complex due to the large number of aromatic protons and carbons. The ¹H NMR spectrum would likely show signals in the aromatic region (δ 6.0-8.0 ppm), a methoxy signal (around δ 3.8-4.0 ppm), and signals for the hydroxyl protons. The ¹³C NMR spectrum would display numerous signals for the aromatic carbons, carbonyl carbons (around δ 180 ppm), and the methoxy carbon (around δ 55-60 ppm).
-
UV-Vis Spectroscopy: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For this compound, Band I, representing the B-ring absorption, is expected in the 320-385 nm region, while Band II, from the A-ring, is expected in the 250-285 nm range. The exact λmax would be dependent on the solvent used.
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak [M]+ at m/z 552. The fragmentation pattern would likely involve cleavages of the ether linkage between the two flavonoid units and retro-Diels-Alder (RDA) fragmentations of the chromone rings, which are characteristic of flavonoids.
Experimental Protocols
Isolation of this compound from Lonicera japonica
The following is a general protocol for the isolation of flavonoids from Lonicera japonica, which can be adapted for the specific isolation of this compound.
1. Extraction:
- Dried and powdered flower buds of Lonicera japonica are extracted with 95% ethanol at room temperature.
- The extraction is typically repeated three times to ensure maximum yield.
- The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Fractionation:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- The fractions are concentrated, and the ethyl acetate fraction, which is typically rich in flavonoids, is selected for further purification.
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to column chromatography on silica gel.
- A gradient elution system, such as chloroform-methanol or petroleum ether-acetone, is used to separate the components.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar Rf values are combined.
- Further purification can be achieved using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
start [label="Dried Lonicera japonica flower buds"];
extraction [label="Ethanol Extraction"];
concentration1 [label="Concentration"];
fractionation [label="Solvent Partitioning\n(Petroleum Ether, Ethyl Acetate, n-Butanol)"];
concentration2 [label="Concentration of Ethyl Acetate Fraction"];
column_chromatography [label="Silica Gel Column Chromatography"];
tlc_monitoring [label="TLC Monitoring"];
hplc [label="Preparative HPLC"];
pure_compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
structure_elucidation [label="Structural Elucidation\n(NMR, MS, UV-Vis)"];
start -> extraction;
extraction -> concentration1;
concentration1 -> fractionation;
fractionation -> concentration2;
concentration2 -> column_chromatography;
column_chromatography -> tlc_monitoring;
tlc_monitoring -> hplc;
hplc -> pure_compound;
pure_compound -> structure_elucidation;
}
Biological Activity and Signaling Pathways
This compound has been reported to suppress mouse lymphocyte proliferation, suggesting potential immunosuppressive or anti-inflammatory activity.[1][3][7] While the specific molecular mechanisms of this compound are not yet fully elucidated, the anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Putative Anti-inflammatory Mechanism via NF-κB and MAPK Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the production of pro-inflammatory cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.
-
NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids have been shown to inhibit this pathway by preventing IκB degradation.
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular responses to external stimuli. Activation of these kinases can lead to the expression of inflammatory mediators. Several flavonoids have been demonstrated to inhibit the phosphorylation and activation of MAPKs.
The following diagram illustrates a potential mechanism by which this compound could inhibit inflammation.
Conclusion
This compound is a biflavonoid with potential for further investigation in the fields of pharmacology and drug development. While its physical and chemical properties are not yet fully characterized with extensive experimental data, its known biological activity suggests a promising avenue for research into its anti-inflammatory mechanisms. Further studies are required to elucidate its precise spectral characteristics, solubility, and its specific interactions with cellular signaling pathways. The protocols and information provided in this guide serve as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,5,6,7,8,3',4'-Heptamethoxyflavone reduces interleukin-4 production in the spleen cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 49619-87-6 [amp.chemicalbook.com]
- 6. This compound | C31H20O10 | CID 5384799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Roles of 4′-O-Methylalpinum Isoflavone on Activation of Microglia Induced by Oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:49619-87-6 | Manufacturer ChemFaces [chemfaces.com]
In Vitro Antioxidant Capacity of 4'-O-Methylochnaflavone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flavonoids and Antioxidant Activity
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their chemical structure, characterized by a C6-C3-C6 skeleton, endows them with a range of biological activities, most notably antioxidant properties. The ability of flavonoids to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways makes them promising candidates for the development of therapeutic agents against oxidative stress-related diseases.
4'-O-Methylochnaflavone belongs to the biflavonoid subclass, which are dimers of flavonoid units. The antioxidant potential of flavonoids is primarily attributed to the number and arrangement of hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.
Common In Vitro Antioxidant Capacity Assays
Several spectrophotometric assays are commonly employed to determine the in vitro antioxidant capacity of natural and synthetic compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method to assess the free radical scavenging ability of a compound[1][2][3]. The principle lies in the reduction of the stable DPPH radical, which has a deep violet color in solution, to the non-radical form, DPPH-H, which is pale yellow[2]. The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant activity of the sample[3].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color[2][4]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at approximately 734 nm is used to quantify the antioxidant activity[4].
Quantitative Data on Flavonoid Antioxidant Capacity
As previously stated, specific IC50 values for this compound are not available. The following table presents a summary of IC50 values for other flavonoids from various studies to provide a comparative context for the potential antioxidant activity of such compounds. A lower IC50 value indicates a higher antioxidant potency[5].
| Flavonoid | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Quercetin | DPPH | 2.51 ± 0.06 | Ascorbic Acid | - |
| Eriodictyol | DPPH | 2.51 ± 0.06 | - | - |
| Eriodictyol | ABTS | 2.14 ± 0.05 | - | - |
| Luteolin | DPPH | ~5 | Ascorbic Acid | ~4.5 |
| Kaempferol | DPPH | ~8 | Ascorbic Acid | ~4.5 |
Note: This data is for illustrative purposes only and does not represent the antioxidant capacity of this compound.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a generalized procedure based on common laboratory practices[1][2][3].
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the sample solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay Protocol
This protocol is a generalized procedure based on established methods[2][4].
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compound (e.g., this compound)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Assay:
-
To each well of a 96-well microplate, add 10 µL of the sample solution at different concentrations.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the control, add 10 µL of the solvent instead of the sample solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways and Experimental Workflows
While specific signaling pathways modulated by this compound in the context of its antioxidant activity have not been elucidated, flavonoids, in general, are known to interact with various cellular signaling cascades to exert their antioxidant and anti-inflammatory effects.
General Antioxidant Mechanism of Flavonoids
The primary antioxidant action of flavonoids involves the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings.
Caption: General mechanism of free radical scavenging by flavonoids.
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant capacity of a test compound.
Caption: Workflow for in vitro antioxidant capacity determination.
Conclusion
While direct experimental evidence for the in vitro antioxidant capacity of this compound is currently lacking in the scientific literature, its chemical structure as a biflavonoid suggests it likely possesses significant antioxidant properties. The detailed protocols for the DPPH and ABTS assays provided in this guide offer a robust framework for researchers to experimentally determine its efficacy. Future studies are warranted to isolate or synthesize this compound and thoroughly evaluate its antioxidant potential, including its effects on cellular signaling pathways involved in oxidative stress. Such research would be invaluable for the development of novel, flavonoid-based therapeutic agents.
References
- 1. Bioassay-guided isolation and antioxidant evaluation of flavonoid compound from aerial parts of Lippia nodiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4'-O-Methylochnaflavone: A Comprehensive Technical Guide on its Biological Origin and Ecological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-O-Methylochnaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse biological activities and ecological roles. This technical guide provides an in-depth exploration of the botanical origins, biosynthetic pathways, and the multifaceted ecological functions of this compound. Drawing from current scientific literature, this document details its role in plant defense, potential allelopathic interactions, and its impact on various organisms. Furthermore, it outlines key experimental methodologies for its isolation, purification, and biological evaluation. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Biological Origin and Distribution
This compound is a specialized metabolite belonging to the biflavonoid class, characterized by the linkage of two flavonoid moieties. Its natural occurrence has been documented in a variety of plant species, highlighting its evolutionary significance in the plant kingdom.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Lonicera japonica (Japanese Honeysuckle) | Caprifoliaceae | Flowers, Leaves | [1] |
| Ochna jabotapita | Ochnaceae | Leaves | [1] |
| Ochna integerrima (Yellow Mai) | Ochnaceae | Leaves | [1] |
| Ginkgo biloba (Ginkgo Tree) | Ginkgoaceae | Leaves | [2] |
| Ochna beddomei | Ochnaceae | Leaves |
The presence of this compound across different plant families suggests a conserved yet specific biological function. Its concentration can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
Biosynthesis of this compound
The biosynthesis of this compound is rooted in the well-established phenylpropanoid pathway, which serves as the precursor for a vast array of plant secondary metabolites. The formation of this biflavonoid involves a series of enzymatic reactions, culminating in the methylation of its parent compound, ochnaflavone.
The biosynthetic journey begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. Through the action of chalcone synthase (CHS), p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form naringenin chalcone. This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone, naringenin, a central intermediate in flavonoid biosynthesis.
Further enzymatic modifications, including hydroxylation and the formation of the biflavonoid backbone of ochnaflavone, occur. The final step in the biosynthesis of this compound is the specific methylation of the 4'-hydroxyl group of one of the flavonoid units of ochnaflavone. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
Ecological Role of this compound
The presence and structural characteristics of this compound suggest its involvement in various ecological interactions, primarily centered around plant defense and communication.
Antimicrobial Defense
Flavonoids are well-documented for their antimicrobial properties, and this compound is likely no exception. These compounds can act as a chemical shield against a broad spectrum of pathogens, including bacteria and fungi. The proposed mechanisms of antimicrobial action for flavonoids include:
-
Disruption of Microbial Membranes: The lipophilic nature of flavonoids allows them to intercalate into microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of DNA and RNA in microbial cells, thereby halting their replication and proliferation.
-
Inhibition of Efflux Pumps: Certain flavonoids can inhibit microbial efflux pumps, which are responsible for expelling antibiotics from the cell. This can potentiate the effects of other antimicrobial compounds.
The methylation of the hydroxyl group in this compound may enhance its stability and lipophilicity, potentially increasing its efficacy as an antimicrobial agent compared to its unmethylated precursor.
Allelopathic Interactions
Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. Flavonoids are among the classes of compounds known to possess allelopathic properties. While direct evidence for the allelopathic activity of this compound is currently limited, its structural similarity to other allelopathic flavonoids suggests a potential role in inhibiting the germination and growth of competing plant species. This would provide the producing plant with a competitive advantage in its ecosystem.
Interactions with Insects
The interaction between plants and insects is often mediated by a complex array of secondary metabolites. Flavonoids can act as attractants for pollinators or, conversely, as deterrents and toxins to herbivores. The specific role of this compound in insect-plant interactions remains an area for further investigation. Its presence in floral tissues of plants like Lonicera japonica could suggest a role in attracting pollinators, while its accumulation in leaves might serve as a defense mechanism against insect herbivory.
Experimental Protocols
The study of this compound necessitates robust experimental methodologies for its extraction, purification, and biological characterization.
Isolation and Purification
A general workflow for the isolation and purification of this compound from plant material is outlined below.
Detailed Protocol Example (adapted from flavonoid isolation from Ginkgo biloba)
-
Extraction: Dried and powdered plant material (e.g., 20g of Ginkgo biloba leaves) is suspended in a suitable solvent like methanol (100 mL) and subjected to ultrasonication for 60 minutes to enhance extraction efficiency.
-
Hydrolysis (Optional): To cleave glycosidic linkages and obtain the aglycone form, an acid (e.g., 40 mL of 3N HCl) can be added, and the mixture refluxed for 90 minutes.
-
Filtration: The extract is filtered to remove solid plant debris.
-
Chromatographic Separation: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques like counter-current chromatography for separation. A typical reversed-phase HPLC setup would involve a C18 column with a gradient elution using a mobile phase of water (often with a small percentage of formic acid) and acetonitrile.
-
Fraction Collection: Fractions are collected based on the retention time of the target compound, monitored by a UV detector.
-
Purity Assessment and Structural Elucidation: The purity of the isolated compound is assessed by analytical HPLC. Its chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Activity Assay
The antimicrobial potential of this compound can be evaluated using standard microbiological assays.
Table 2: Common Antimicrobial Susceptibility Testing Methods
| Method | Principle | Key Parameters |
| Broth Microdilution | Serial dilution of the compound in liquid growth medium to determine the minimum concentration that inhibits microbial growth. | Minimum Inhibitory Concentration (MIC) |
| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of growth inhibition is measured. | Zone of Inhibition (mm) |
| Agar Well Diffusion | A well is created in an inoculated agar plate and filled with a solution of the compound. The diameter of the zone of inhibition is measured. | Zone of Inhibition (mm) |
digraph "Antimicrobial_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];// Nodes Start [label="Prepare Microbial Inoculum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Serial Dilution of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculation [label="Inoculate Microtiter Plate\nwith Microbe and Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at Optimal\nGrowth Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure Microbial Growth\n(e.g., Optical Density)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inoculation; Dilution -> Inoculation; Inoculation -> Incubation; Incubation -> Measurement; Measurement -> Result; }
Allelopathy Bioassay
The allelopathic effects of this compound can be assessed by examining its impact on the seed germination and seedling growth of model plant species.
Experimental Setup:
-
Test Species: Seeds of a sensitive indicator species (e.g., lettuce, Lactuca sativa) are used.
-
Treatment: Seeds are germinated in petri dishes on filter paper moistened with different concentrations of this compound dissolved in a suitable solvent (with a solvent-only control).
-
Incubation: The petri dishes are incubated in a controlled environment (temperature, light).
-
Data Collection: After a set period, parameters such as germination percentage, root length, and shoot length are measured.
-
Analysis: The data is statistically analyzed to determine the concentration-dependent inhibitory effects of the compound.
Signaling Pathways and Mechanisms of Action
The biological activities of flavonoids are often attributed to their ability to modulate various cellular signaling pathways. As an antioxidant, this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. ROS are not only damaging at high concentrations but also act as important signaling molecules. By modulating ROS levels, flavonoids can influence pathways involved in plant growth, development, and stress responses.
Furthermore, flavonoids have been shown to interact with various proteins, including enzymes and transcription factors, leading to the modulation of their activity. For instance, the antimicrobial effects of some flavonoids are linked to their ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. The precise molecular targets and signaling pathways affected by this compound are an active area of research.
Conclusion and Future Directions
This compound is a fascinating biflavonoid with a defined biological origin and a potentially significant ecological role. Its presence in various medicinal plants underscores the need for further research into its pharmacological properties. Future studies should focus on:
-
Elucidating the complete biosynthetic pathway and identifying the specific O-methyltransferase responsible for its formation.
-
Quantifying its concentration in different plant tissues and under various environmental stresses to better understand its regulation and ecological significance.
-
Conducting detailed bioassays to confirm its antimicrobial, allelopathic, and insecticidal properties and to determine its effective concentrations.
-
Investigating its molecular mechanisms of action to identify specific cellular targets and signaling pathways.
A deeper understanding of this compound will not only provide valuable insights into plant-environment interactions but may also pave the way for its application in agriculture, as a natural pesticide or herbicide, and in medicine, as a lead compound for drug development.
References
Unveiling the Molecular Architecture of 4'-O-Methylochnaflavone: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylochnaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in medicinal plants such as Lonicera japonica (Japanese honeysuckle), this complex molecule exhibits promising anticancer properties. Recent studies have identified it as a novel inhibitor of Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1), a key molecular chaperone implicated in the progression of hepatocellular carcinoma. This technical guide provides an in-depth overview of the methodologies and data integral to the structure elucidation and confirmation of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical Properties
A foundational aspect of structural elucidation is the determination of the compound's basic physicochemical properties.
| Property | Value |
| Molecular Formula | C₃₁H₂₀O₁₀ |
| Molecular Weight | 552.5 g/mol |
| IUPAC Name | 2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O |
Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive determination of the intricate structure of this compound necessitates a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:
-
¹H NMR (Proton NMR): To identify the number and types of protons and their neighboring environments.
-
¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different molecular fragments.
-
-
Illustrative NMR Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting NMR data to piece together the structure of a complex molecule like this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight and invaluable information about the fragmentation pattern of a molecule, which aids in confirming the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Ionization: The sample is ionized, forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural clues.
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 553.11293 | 233.5 |
| [M+Na]⁺ | 575.09487 | 243.5 |
| [M-H]⁻ | 551.09837 | 246.3 |
| [M+NH₄]⁺ | 570.13947 | 233.9 |
| [M+K]⁺ | 591.06881 | 243.2 |
Chemical Synthesis and Confirmation
The total synthesis of a natural product serves as the ultimate confirmation of its elucidated structure. While a detailed synthetic route for this compound is not yet widely published, a generalized workflow for the synthesis of complex flavonoids is presented below.
General Synthetic Workflow
Structural confirmation is achieved by comparing the spectroscopic data (NMR, MS) of the synthetic compound with that of the natural isolate. An exact match provides unequivocal proof of the structure.
Biological Activity and Signaling Pathway
As an inhibitor of HSP90AB1, this compound has emerged as a potential therapeutic agent for hepatocellular carcinoma. HSP90AB1 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.
Proposed Signaling Pathway of this compound in Hepatocellular Carcinoma
By inhibiting HSP90AB1, this compound disrupts the chaperoning of these client oncoproteins, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome. The depletion of these key drivers of cell proliferation and survival ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.
Conclusion
The structural elucidation and confirmation of this compound is a testament to the power of modern analytical techniques. The combination of 1D and 2D NMR spectroscopy, coupled with high-resolution mass spectrometry, provides the necessary tools to unravel the complex architecture of such natural products. Furthermore, the identification of its biological target, HSP90AB1, opens up exciting avenues for the development of novel anticancer therapies. This guide serves as a comprehensive resource for scientists working to harness the therapeutic potential of this promising biflavonoid.
Methodological & Application
Application Notes & Protocols: In Vitro Assessment of the Anti-inflammatory Activity of 4'-O-Methylochnaflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Flavonoids, a class of natural compounds, are known for their potential anti-inflammatory properties.[2] 4'-O-Methylochnaflavone is a specific flavone whose anti-inflammatory capacity warrants investigation. These application notes provide a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in vitro, focusing on its effects on key inflammatory mediators and signaling pathways.
The protocols described herein utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation in vitro.[2][3] Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3] The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, is also upregulated.[4] This document outlines the methodologies to quantify these markers and to investigate the potential modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for cytokine and NO assays, shorter times for signaling pathway analysis).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
LPS Control: Cells treated with LPS only.
-
Positive Control: A known anti-inflammatory agent (e.g., Dexamethasone).
-
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[5][6]
-
Protocol:
-
After cell treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[7]
-
Incubate at room temperature for 10-15 minutes.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[8][9][10]
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, the supernatant is added to antibody-coated microplate wells.
-
A biotin-conjugated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
Cytokine concentrations are determined from a standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to determine the protein levels of iNOS and COX-2, key enzymes involved in the inflammatory response.[4][11][12][13][14]
-
Protocol:
-
After treatment, lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation
The quantitative data from the described experiments should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.5 ± 5.1 |
| 10 | 96.3 ± 4.9 |
| 25 | 94.8 ± 5.5 |
| 50 | 92.1 ± 6.0 |
Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | % Inhibition |
| Vehicle Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (1 µM) | 40.2 ± 3.5 | 12.2 |
| LPS + this compound (5 µM) | 32.5 ± 2.8 | 29.0 |
| LPS + this compound (10 µM) | 21.7 ± 2.1 | 52.6 |
| LPS + this compound (25 µM) | 12.3 ± 1.5 | 73.1 |
| LPS + this compound (50 µM) | 6.8 ± 0.9 | 85.2 |
| LPS + Dexamethasone (10 µM) | 8.1 ± 1.0 | 82.3 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50.3 ± 5.1 | 35.7 ± 4.2 |
| LPS (1 µg/mL) | 2548.6 ± 150.2 | 1890.4 ± 125.8 |
| LPS + this compound (10 µM) | 1350.1 ± 98.7 | 980.5 ± 85.1 |
| LPS + this compound (25 µM) | 780.4 ± 65.3 | 540.2 ± 50.9 |
| LPS + this compound (50 µM) | 350.9 ± 40.1 | 210.8 ± 25.6 |
| LPS + Dexamethasone (10 µM) | 420.5 ± 45.8 | 280.1 ± 30.2 |
Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment | iNOS (Relative Density) | COX-2 (Relative Density) |
| Vehicle Control | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + this compound (25 µM) | 0.45 ± 0.06 | 0.52 ± 0.07 |
| LPS + this compound (50 µM) | 0.18 ± 0.03 | 0.25 ± 0.04 |
| LPS + Dexamethasone (10 µM) | 0.15 ± 0.02 | 0.20 ± 0.03 |
Mandatory Visualizations
References
- 1. journalajrb.com [journalajrb.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models to Test the Anti-inflammatory Effects of 4'-O-Methylochnaflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for established in vivo animal models to evaluate the anti-inflammatory properties of 4'-O-Methylochnaflavone, a compound of interest for its potential therapeutic effects. The described models, carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury, are widely used and reproducible for screening and mechanistic studies of anti-inflammatory agents.
Carrageenan-Induced Paw Edema Model
This model is a classic and well-characterized assay for acute inflammation.[1][2] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.[1][3]
Experimental Protocol
1.1. Animals:
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are commonly used.[3]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[4]
-
Acclimatize animals for at least one week before the experiment.
1.2. Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Calipers
1.3. Procedure:
-
Grouping and Dosing:
-
Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[4] Administer the positive control as per established protocols.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[5]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Expected Quantitative Data
The following table summarizes hypothetical data for the anti-inflammatory effect of this compound in the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.0 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.28 ± 0.02 | 67.0 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Experimental Workflow
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
Unraveling the Immunosuppressive Action of Fisetin: A Guide to its Mechanism in Lymphocyte Proliferation
Application Notes and Protocols for Researchers in Immunology and Drug Development
Introduction: The quest for novel immunomodulatory agents with favorable safety profiles is a cornerstone of modern drug discovery. Flavonoids, a class of polyphenolic compounds abundant in fruits and vegetables, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory and immunosuppressive effects. While the specific mechanism of action for many flavonoids, such as 4'-O-Methylochnaflavone, remains to be fully elucidated, comprehensive studies on representative flavonoids can provide a valuable framework for understanding their therapeutic potential. This document focuses on the well-characterized flavonoid, fisetin , as a model compound to delineate the molecular mechanisms underlying the suppression of lymphocyte proliferation, a critical event in the adaptive immune response.
Fisetin (3,3',4',7-tetrahydroxyflavone) has been shown to effectively inhibit the proliferation of T lymphocytes, key orchestrators of cellular immunity. Its mechanism of action involves the modulation of critical signaling pathways that govern T cell activation, cell cycle progression, and survival. These pathways include the Protein Kinase C (PKC) signaling cascade and the downstream transcription factors, Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB). This document provides a detailed overview of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate further research and drug development in this area.
Data Presentation
The following tables summarize the quantitative effects of fisetin on key cellular processes involved in lymphocyte proliferation.
Table 1: Inhibitory Effect of Fisetin on Lymphocyte Proliferation
| Cell Type | Mitogen | IC50 of Fisetin (µM) | Reference |
| Mouse Splenocytes | Concanavalin A (ConA) | ~2.5 | [1] |
| Human Chronic Lymphocytic Leukemia (EHEB cells) | - | 26 | [2] |
| Human Chronic Lymphocytic Leukemia (HG-3 cells) | - | 37 | [2] |
Table 2: Effect of Fisetin on Cell Cycle Distribution of Cancer Cell Lines (Representative Data)
| Cell Line | Fisetin Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Human Epidermoid Carcinoma (A431) | 0 (Control) | 58.2 | 22.5 | 19.3 | [3] |
| 20 | 55.1 | 18.9 | 26.0 | [3] | |
| 40 | 48.7 | 15.3 | 36.0 | [3] | |
| Human Renal Carcinoma (786-O) | 0 (Control) | 55.1 | 15.2 | 29.7 | [4] |
| 20 | 50.2 | 12.8 | 37.0 | [4] | |
| 40 | 42.6 | 10.1 | 47.3 | [4] | |
| 60 | 35.8 | 8.2 | 56.0 | [4] |
Table 3: Inhibitory Effect of Fisetin on Protein Kinase Activity
| Kinase | IC50 of Fisetin (µM) | Reference |
| Protein Kinase Cδ (PKCδ) | Direct binding and inhibition demonstrated, specific IC50 not reported | [5] |
| Ribosomal S6 Kinase 1 (RSK1) | 3.79 | [6] |
| Ribosomal S6 Kinase 2 (RSK2) | 2.78 | [6] |
| Ribosomal S6 Kinase 3 (RSK3) | 0.891 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for fisetin's immunosuppressive action and the workflows for key experimental protocols.
Caption: Fisetin's mechanism of action in suppressing T-lymphocyte proliferation.
Caption: Experimental workflows for studying fisetin's effects.
Experimental Protocols
1. Lymphocyte Proliferation Assay using CFSE
This protocol details the measurement of lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
-
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Phosphate Buffered Saline (PBS)
-
CFSE (stock solution in DMSO)
-
Concanavalin A (ConA) or other T-cell mitogen
-
Fisetin (stock solution in DMSO)
-
96-well cell culture plates
-
Flow cytometer
-
-
Protocol:
-
Isolation of Splenocytes:
-
Aseptically harvest spleens from mice into a petri dish containing sterile PBS.
-
Gently tease the spleens apart using sterile forceps and a syringe plunger to release the cells.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells twice with PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
CFSE Staining:
-
Adjust the splenocyte concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and immediately vortex to ensure even staining.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-stained splenocytes at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of fisetin in complete RPMI-1640 medium.
-
Add 50 µL of the fisetin dilutions to the respective wells. Include a vehicle control (DMSO).
-
Add 50 µL of ConA (final concentration of 5 µg/mL) to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with PBS.
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FL1 channel. Proliferating cells will show successive halving of CFSE fluorescence intensity.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage of proliferated cells and the proliferation index.
-
-
2. Cell Cycle Analysis using Propidium Iodide
This protocol describes the analysis of cell cycle distribution in lymphocytes treated with fisetin using propidium iodide (PI) staining.
-
Materials:
-
Lymphocytes (e.g., splenocytes or a T-cell line)
-
Complete RPMI-1640 medium
-
Fisetin (stock solution in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Culture and Treatment:
-
Seed lymphocytes at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of fisetin for 24-48 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Harvest the cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or FL3).
-
Gate out doublets using the pulse width versus pulse area of the fluorescence signal.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
-
-
3. In Vitro Protein Kinase C (PKC) Assay
This protocol provides a general method for assessing the inhibitory effect of fisetin on PKC activity.
-
Materials:
-
Recombinant human PKC isoform (e.g., PKCδ)
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
PKC lipid activator (Phosphatidylserine and Diacylglycerol)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Fisetin (stock solution in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Protocol:
-
Prepare Reaction Mix:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, lipid activator, and the PKC substrate peptide.
-
-
Add Inhibitor:
-
Add various concentrations of fisetin or vehicle control (DMSO) to the reaction tubes.
-
-
Initiate Reaction:
-
Add the recombinant PKC enzyme to the tubes and pre-incubate for 10 minutes at 30°C.
-
Start the kinase reaction by adding [γ-32P]ATP.
-
Incubate for 15-30 minutes at 30°C.
-
-
Stop Reaction and Quantify:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the papers three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the papers using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKC inhibition for each fisetin concentration relative to the vehicle control.
-
Determine the IC50 value of fisetin by plotting the percentage of inhibition against the log of the fisetin concentration.
-
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the immunosuppressive properties of flavonoids, using fisetin as a representative compound. The data and methodologies presented herein demonstrate that fisetin effectively suppresses lymphocyte proliferation by arresting the cell cycle and inhibiting key signaling molecules such as PKC, NF-κB, and NFAT. These findings provide a strong foundation for further exploration of fisetin and other structurally related flavonoids as potential therapeutic agents for autoimmune diseases and other conditions characterized by excessive lymphocyte activation. The detailed protocols and visual aids are intended to streamline experimental design and facilitate the generation of robust and reproducible data in this promising area of research.
References
- 1. Suppressive effects of fisetin on mice T lymphocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Fisetin on Gene Expression Profile and Cellular Metabolism in IFN-γ-Stimulated Macrophage Inflammation [mdpi.com]
- 3. Fisetin inhibits growth, induces G2/M arrest and apoptosis of human epidermoid carcinoma A431 cells: Role of mitochondrial membrane potential disruption and consequent caspases activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fisetin inhibits TNF-α/NF-κB-induced IL-8 expression by targeting PKCδ in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-O-Methylochnaflavone in Cancer Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylochnaflavone is a naturally occurring biflavonoid that has emerged as a compound of interest in cancer research. Recent studies have identified its potential as a targeted inhibitor of specific signaling pathways that are crucial for cancer cell proliferation, survival, and adaptation to the tumor microenvironment. Notably, this compound has been identified as a novel inhibitor of Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1), a key molecular chaperone involved in the stability and function of numerous oncoproteins.[1][2] These findings suggest that this compound could be a valuable tool for studying cancer cell signaling and a promising candidate for the development of new anticancer therapies.
These application notes provide an overview of the known mechanisms of action of this compound, with a focus on its role as an HSP90AB1 inhibitor in hepatocellular carcinoma (HCC).[1][2] We also include detailed protocols for key experiments to facilitate further research into its effects on cancer cell signaling pathways.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound on the proliferation of Hep3B hepatocellular carcinoma cells.
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| Hep3B | 24 hours | 27.65 | [2] |
| Hep3B | 48 hours | 19.83 | [2] |
| Hep3B | 72 hours | 15.21 | [2] |
Signaling Pathways and Mechanisms of Action
Inhibition of HSP90AB1 Signaling
This compound has been identified as a direct inhibitor of HSP90AB1.[1][2] HSP90AB1 is a molecular chaperone that is frequently overexpressed in cancer cells and plays a critical role in the folding, stability, and activity of a wide range of "client" proteins, many of which are oncoproteins involved in signal transduction, cell cycle regulation, and apoptosis. By binding to and inhibiting HSP90AB1, this compound can disrupt the stability and function of these client proteins, leading to their degradation and the subsequent inhibition of downstream signaling pathways that promote cancer cell growth and survival.
References
Application Note: A Validated HPLC Method for the Quantitative Determination of 4'-O-Methylochnaflavone
Introduction
4'-O-Methylochnaflavone is a naturally occurring biflavonoid that has been isolated from various plant species.[1] As a member of the flavonoid class of compounds, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and research formulations, is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of flavonoids due to its high resolution, sensitivity, and reproducibility.[2][3] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable for this method.
| Parameter | Specification |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The appropriate sample preparation method will depend on the matrix. A general protocol for solid-phase extraction (SPE) suitable for plant extracts is provided below.
-
Homogenization: Homogenize 1 gram of the dried and powdered plant material in 10 mL of methanol.
-
Extraction: Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes to pellet solid debris.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[4]
3. Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
Linearity of the Method
The linearity of the method was determined by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,950 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy of the Method
The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard into a sample matrix.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 40 | 39.2 | 98.0 |
| 50 | 49.8 | 99.6 |
| 60 | 58.9 | 98.2 |
| Average Recovery (%) | 98.6 |
Precision of the Method
The precision of the method was determined by analyzing six replicate injections of a standard solution on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision | Peak Area (mean ± SD) | Relative Standard Deviation (%RSD) |
| Intra-day (n=6) | 758,900 ± 6,830 | 0.90 |
| Inter-day (n=3) | 760,100 ± 8,361 | 1.10 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical flow of the method validation process.
Caption: Key parameters for HPLC method validation.
The developed RP-HPLC method is simple, accurate, precise, and reliable for the quantitative determination of this compound. The method was successfully validated according to ICH guidelines and can be effectively used for the routine analysis of this compound in various sample matrices, making it a valuable tool for researchers, scientists, and professionals in drug development.
References
Application Notes and Protocols for Evaluating the Antiviral Potential of 4'-O-Methylochnaflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylochnaflavone is a biflavonoid compound, a class of natural products known for a wide range of biological activities, including potential antiviral effects. Biflavonoids isolated from various plant species, including those from the Ochna genus, have demonstrated inhibitory activity against several viruses. These application notes provide a comprehensive guide to evaluating the antiviral potential of this compound using established cell-based assays. The protocols detailed below are designed to be adaptable for screening against a variety of viruses and for elucidating the compound's mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data for the antiviral activity and cytotoxicity of this compound against two representative viruses: Influenza A virus (H1N1) and Herpes Simplex Virus 1 (HSV-1).
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 12.5 |
| Influenza A (H1N1) | A549 | CPE Inhibition | 15.2 |
| Influenza A (H1N1) | A549 | qRT-PCR | 10.8 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 8.7 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | CPE Inhibition | 9.5 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | qRT-PCR | 7.1 |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) |
| MDCK | MTT | > 100 |
| A549 | MTT | > 100 |
| Vero | MTT | > 100 |
Table 3: Selectivity Index of this compound
| Virus | Cell Line | Selectivity Index (SI = CC50/IC50) |
| Influenza A (H1N1) | MDCK | > 8.0 |
| Influenza A (H1N1) | A549 | > 6.6 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | > 11.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., MDCK, A549, Vero)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the inhibition of virus-induced plaque formation.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer
-
This compound serial dilutions
-
Infection medium (e.g., serum-free DMEM)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Protocol:
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, mix the virus stock (to yield 50-100 plaques/well) with equal volumes of the this compound dilutions and incubate for 1 hour at 37°C.
-
Inoculate the cells with 200 µL of the virus-compound mixtures. Include a virus-only control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 3 mL of overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and count the number of plaques.
-
Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of the compound to protect cells from virus-induced cell death.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
This compound serial dilutions
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®) or crystal violet
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Pre-treat the cells with 100 µL of the this compound dilutions for 2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours. Include uninfected and untreated virus-infected controls.
-
Incubate the plate until CPE is observed in the virus control wells.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 value as the concentration of the compound that protects 50% of the cells from virus-induced death.
Quantitative Real-Time PCR (qRT-PCR) for Viral Replication
This assay quantifies the effect of the compound on viral RNA or DNA replication.
Materials:
-
Host cells in 24-well plates
-
Virus stock
-
This compound serial dilutions
-
RNA/DNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Protocol:
-
Seed cells in 24-well plates and incubate overnight.
-
Treat the cells with different concentrations of this compound for 2 hours.
-
Infect the cells with the virus at a specific MOI.
-
After a defined incubation period (e.g., 24 hours), harvest the cells and extract total RNA or DNA.
-
Perform qRT-PCR using virus-specific primers and probes to quantify the viral genome copies.
-
Normalize the viral copy number to a host housekeeping gene.
-
Calculate the IC50 as the compound concentration that reduces the viral genome copy number by 50%.
Visualization of Workflows and Pathways
Experimental Workflow for Antiviral Screening
Caption: Workflow for antiviral screening of this compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Cytotoxicity and Antiviral Assay Workflow
Caption: Workflow for cytotoxicity and antiviral plaque reduction assays.
Application Notes and Protocols: Investigating the Neuroprotective Effects of 4'-O-Methylochnaflavone in Cultured Neurons
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress, neuroinflammation, and apoptosis are key pathological processes contributing to neuronal cell death.[1][2] Flavonoids, a class of natural compounds, have garnered significant attention for their potential neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate intracellular signaling pathways crucial for neuronal survival.[3] This document outlines a series of protocols to investigate the neuroprotective effects of a novel flavonoid, 4'-O-Methylochnaflavone, in cultured neurons.
Potential Mechanisms of Neuroprotection
Based on studies of other flavonoids, this compound may exert neuroprotective effects through several mechanisms:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Through the inhibition of pro-inflammatory signaling pathways, such as the Toll-like receptor (TLR) and NF-κB pathways, thereby reducing the production of inflammatory cytokines.[4][5]
-
Modulation of Cell Survival Pathways: By activating pro-survival signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are known to inhibit apoptosis.[1]
-
Inhibition of Apoptosis: By reducing the activation of key apoptotic proteins like caspase-3.[2][6]
Experimental Workflow
The overall experimental workflow to assess the neuroprotective effects of this compound is depicted below.
References
- 1. Thioflavones as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol, TLR3, and TLR4 Agonists Have Unique Innate Immune Responses in Neuron‐Like SH‐SY5Y and Microglia‐Like BV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by 4'-O-Methylochnaflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the pro-apoptotic potential of 4'-O-Methylochnaflavone, a naturally occurring biflavonoid. The content herein is designed to guide researchers in designing and executing experiments to quantify apoptosis and elucidate the underlying molecular mechanisms using flow cytometry. While specific quantitative data for this compound's apoptotic effects are not yet widely published, this document outlines the established methodologies and potential signaling pathways that may be involved, based on the known activities of similar flavonoid compounds.
Introduction to this compound and Apoptosis
This compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. Flavonoids are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A significant area of cancer research focuses on the ability of natural compounds to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therefore, compounds that can selectively trigger apoptosis in malignant cells are promising candidates for novel anticancer therapies.
This document provides a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by this compound. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population.
Key Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Principle:
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. PI can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (user-prepared or from a commercial kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After the treatment period, gently collect the culture medium (containing floating dead cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Acquire data for at least 10,000 events per sample.
Data Analysis:
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells.
The percentage of cells in each quadrant should be quantified and recorded.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.
Principle:
JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Procedure:
-
Follow the cell seeding and treatment steps as described in Protocol 1.
-
Harvest and wash the cells as described.
-
Resuspend the cells in pre-warmed complete medium containing JC-1 dye.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
Protocol 3: Intracellular Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.
Principle:
Fluorescently labeled inhibitors of caspases (FLICA) are cell-permeable and bind covalently to the active site of activated caspases. The intensity of the fluorescent signal is proportional to the amount of active caspase in the cell.
Procedure:
-
Follow the cell seeding and treatment steps as described in Protocol 1.
-
Add the FLICA reagent directly to the cell culture medium and incubate for the recommended time.
-
Harvest and wash the cells.
-
Analyze the cells by flow cytometry in the appropriate fluorescence channel.
Data Presentation
Quantitative data from the flow cytometry experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Percentage of Apoptotic and Necrotic Cells Induced by this compound
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 0 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Positive Control |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Effect of this compound on Mitochondrial Membrane Potential and Caspase Activity
| Treatment Group | Concentration (µM) | % Cells with Low ΔΨm | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Positive Control |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Potential Signaling Pathways and Visualization
Based on studies of other flavonoids, this compound may induce apoptosis through one or more of the following signaling pathways.[3] The following diagrams illustrate these potential mechanisms.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By employing these standardized flow cytometry-based assays, scientists can obtain robust and quantitative data to characterize the apoptotic response and begin to unravel the molecular mechanisms of this promising natural compound. Further studies, including western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases) and gene expression analysis, will be crucial to fully elucidate the signaling pathways involved.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and bioavailability of 4'-O-Methylochnaflavone for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility and bioavailability of 4'-O-Methylochnaflavone for in vivo studies.
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound upon dilution of a stock solution.
-
Inconsistent results in preliminary animal studies due to poor absorption.
Possible Causes:
-
This compound, a biflavonoid, is predicted to have low aqueous solubility due to its complex polyphenolic structure.
-
The methylation at the 4'-O position, while potentially improving metabolic stability, may not sufficiently enhance hydrophilicity.
Solutions:
| Strategy | Description | Key Considerations |
| Co-solvency | Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and water. | Toxicity of the co-solvent at the required concentration for in vivo studies must be carefully evaluated. |
| pH Adjustment | Investigating the pH-solubility profile of this compound to identify a pH range where it is more soluble. | The chosen pH must be compatible with the physiological conditions of the administration route and not cause degradation of the compound. |
| Formulation Strategies | Employing advanced formulation techniques to enhance solubility. | See detailed protocols and FAQs below for Solid Dispersions, Nanoemulsions, and Cyclodextrin Complexation. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the predicted physicochemical properties of this compound?
While experimental data is limited, based on its chemical structure (C₃₁H₂₀O₁₀, MW: 552.48 g/mol ), this compound is predicted to have a high melting point, poor aqueous solubility, and a relatively high LogP, characteristic of many biflavonoids. These properties contribute to its low oral bioavailability.
Q2: How does the methylation of this compound affect its properties for in vivo studies?
Methylation of flavonoids can increase their metabolic stability by protecting hydroxyl groups from conjugation reactions in the liver and intestines.[1][2] This can lead to improved intestinal absorption and a longer half-life in vivo.[1][3] However, it may not significantly improve aqueous solubility.
Formulation Strategies: FAQs & Protocols
This section details three common strategies to improve the solubility and bioavailability of poorly soluble flavonoids like this compound.
Solid Dispersions
Q3: What is a solid dispersion and how can it improve the bioavailability of this compound?
A solid dispersion is a system where the drug is dispersed in a solid, hydrophilic carrier or matrix.[4] This technique can enhance the dissolution rate and apparent solubility of a poorly soluble drug by:
-
Reducing the particle size of the drug to a molecular level.
-
Converting the drug from a crystalline to a more soluble amorphous state.[5]
-
Improving the wettability of the drug particles.
Studies on other biflavonoids have shown significant increases in solubility and oral bioavailability when formulated as solid dispersions. For example, a solid dispersion of total biflavonoids from Selaginella doederleinii with PVP K-30 resulted in a 16 to 19-fold increase in aqueous solubility.[5][6]
Quantitative Data on Biflavonoid Solid Dispersions
| Biflavonoid(s) | Carrier | Fold Increase in Solubility | Fold Increase in Bioavailability (AUC) | Reference |
| Amentoflavone, Robustaflavone, etc. | PVP K-30 | 17-19x | ~2-5x | [5][6] |
| Ginkgo biloba extract (flavonoids) | Kollidon® VA64/Kolliphor® RH40 | Not specified | ~1.6x (flavonoids) | [7][8] |
| Ginkgolide B | PVP K-30 | >2.4x | Not specified | [9] |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 6000), or a poloxamer (e.g., Poloxamer 188).
-
Dissolution: Dissolve this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:5 or 1:10 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the solid dispersion with the pure compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion. Scanning Electron Microscopy (SEM) can be used to observe the morphology.
-
Troubleshooting for Solid Dispersions
| Issue | Possible Cause | Solution |
| Low drug loading | Poor solubility of the drug in the chosen solvent with the carrier. | Screen different solvents or solvent mixtures. Increase the solvent volume. |
| Recrystallization upon storage | The amorphous form is thermodynamically unstable. | Select a carrier that has strong interactions (e.g., hydrogen bonding) with the drug. Store in a desiccator at a low temperature. |
| Phase separation | Immiscibility between the drug and the carrier. | Screen different carriers. Optimize the drug-to-carrier ratio. |
Workflow for Solid Dispersion Formulation
Caption: Workflow for the development and evaluation of a solid dispersion formulation.
Nanoemulsions
Q4: How can a nanoemulsion formulation enhance the oral bioavailability of this compound?
A nanoemulsion is a dispersion of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[10] For a lipophilic compound like this compound, an oil-in-water (O/W) nanoemulsion can:
-
Keep the drug in a solubilized state in the gastrointestinal tract.
-
The small droplet size provides a large surface area for drug release and absorption.
-
Protect the drug from degradation in the GI tract.
-
Enhance permeation across the intestinal epithelium.
Quantitative Data on Flavonoid Nanoemulsions
| Flavonoid | Oil Phase | Surfactant/Co-surfactant | Increase in Bioavailability (AUC) | Reference |
| Baicalin | Isopropyl myristate | Soy-lecithin, Tween-80, PEG400 | ~4.3x | [11] |
| Quercetin | Caprylic/capric triglyceride | Cremophor EL, Transcutol P | ~5.7x | Not directly cited |
| Rutin | Caprylic/capric triglyceride | Tween 80, Span 80 | Not specified | [12] |
Experimental Protocol: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., medium-chain triglycerides, olive oil, oleic acid) for their ability to solubilize this compound.
-
Surfactant/Co-surfactant: Select GRAS (Generally Recognized as Safe) surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol P, PEG 400) to form a stable emulsion.
-
-
Preparation of Phases:
-
Oil Phase: Dissolve this compound in the selected oil.
-
Aqueous Phase: Dissolve the surfactant and co-surfactant in water.
-
-
Pre-emulsification: Add the oil phase to the aqueous phase and mix using a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Morphology: Observe the droplet shape and size using transmission electron microscopy (TEM).
-
Stability: Assess the physical stability by monitoring for creaming, cracking, or phase separation after centrifugation and during storage at different temperatures.
-
Troubleshooting for Nanoemulsions
| Issue | Possible Cause | Solution |
| Large droplet size or high PDI | Insufficient homogenization. Inappropriate surfactant/oil ratio. | Increase the number of homogenization cycles or the homogenization pressure. Optimize the formulation components and their ratios using a pseudo-ternary phase diagram. |
| Instability (creaming, phase separation) | Ostwald ripening or coalescence. | Optimize the surfactant/co-surfactant blend. Ensure the zeta potential is sufficiently high (typically > |
| Drug precipitation | Drug solubility in the oil phase is exceeded. | Use an oil with higher solubilizing capacity for the drug. Reduce the drug loading. |
Logical Flow for Nanoemulsion Development
Caption: Development and characterization process for a nanoemulsion formulation.
Cyclodextrin Complexation
Q5: How can cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13][14] They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming an inclusion complex.[15] This complex has improved aqueous solubility and dissolution rate because the hydrophilic exterior of the cyclodextrin masks the lipophilic drug molecule.[16]
Quantitative Data on Flavonoid-Cyclodextrin Complexes
| Flavonoid | Cyclodextrin | Fold Increase in Solubility | Reference |
| Luteolin | HP-β-CD | ~70x | [17] |
| Quercetin, Myricetin, Kaempferol | Dimeric β-CD | 10-34x | [18] |
| Podophyllotoxin | Biotin-β-CD | >16x | [4] |
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex by Freeze-Drying
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.
-
Dissolution: Dissolve the cyclodextrin in water.
-
Complexation: Add an excess of this compound to the cyclodextrin solution. Stir the suspension at room temperature for 24-72 hours to allow for complex formation.
-
Filtration: Filter the suspension to remove the un-complexed, undissolved drug.
-
Freeze-Drying: Freeze the filtrate and then lyophilize it to obtain a solid powder of the inclusion complex.
-
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry of the complex and the stability constant.
-
Solid-State Characterization: Use DSC, XRPD, and FTIR to confirm the formation of the inclusion complex.
-
¹H NMR Spectroscopy: Can be used to study the interaction between the host (cyclodextrin) and guest (drug) molecules in solution.
-
Troubleshooting for Cyclodextrin Complexation
| Issue | Possible Cause | Solution |
| Low complexation efficiency | Poor fit of the drug molecule into the cyclodextrin cavity. | Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD). |
| Low yield | The complex is not fully in solution before freeze-drying. | Increase the amount of water or the stirring time. Gently warm the solution during complexation. |
| Drug precipitation from the complex solution | The solubility limit of the complex is exceeded. | Determine the phase solubility diagram to understand the solubility limits of the complex. |
Signaling Pathway Visualization
For in vivo studies, understanding the potential molecular targets of this compound is crucial. As a flavonoid, it may modulate various signaling pathways involved in inflammation and cell proliferation. Below is a generalized diagram of a potential signaling pathway that could be investigated.
Caption: A potential signaling pathway modulated by this compound.
References
- 1. Comparative pharmacokinetics and bioavailability studies of quercetin, kaempferol and isorhamnetin after oral administration of Ginkgo biloba extracts, Ginkgo biloba extract phospholipid complexes and Ginkgo biloba extract solid dispersions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion. | Semantic Scholar [semanticscholar.org]
- 13. oatext.com [oatext.com]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
Overcoming challenges in the large-scale synthesis of 4'-O-Methylochnaflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of 4'-O-Methylochnaflavone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low Yield in Diaryl Ether Formation
Question: We are experiencing low yields during the formation of the diaryl ether intermediate, a key step in the synthesis of this compound. What are the potential causes and how can we optimize this reaction for a large-scale synthesis?
Answer:
Low yields in the diaryl ether formation, often achieved through reactions like the Ullmann condensation or nucleophilic aromatic substitution, are a common challenge in biflavonoid synthesis.[1] Several factors can contribute to this issue on a larger scale:
-
Inefficient Catalyst: The choice and quality of the copper catalyst in Ullmann-type reactions are critical. Inconsistent results can arise from different copper sources.[2]
-
Harsh Reaction Conditions: High temperatures typically required for these reactions can lead to decomposition of starting materials and products, especially with complex substrates.[1][3]
-
Poor Solubility of Reactants: Limited solubility of the flavonoid precursors in the reaction solvent can hinder reaction rates and lead to incomplete conversion.
-
Steric Hindrance: The bulky nature of the flavonoid moieties can sterically hinder the formation of the diaryl ether bond.
-
Side Reactions: Competing side reactions, such as self-condensation or degradation, can reduce the yield of the desired product.
Troubleshooting and Optimization Strategies:
| Strategy | Details | Expected Outcome |
| Catalyst and Ligand Screening | Experiment with different copper catalysts (e.g., CuI, Cu(OAc)₂, Cu₂O) and consider the use of ligands (e.g., N,N-dimethylglycine) to improve catalyst performance and allow for milder reaction conditions. | Increased reaction rate and yield, potentially at lower temperatures. |
| Solvent Optimization | Test a range of high-boiling point, polar aprotic solvents such as DMF, DMSO, or NMP to improve the solubility of reactants. | Enhanced reaction homogeneity and improved yields. |
| Microwave-Assisted Synthesis | Employ microwave irradiation to accelerate the reaction. This can often lead to significantly shorter reaction times and higher yields compared to conventional heating.[4] | Reduced reaction time from hours to minutes and improved product yields. |
| Use of Arylboronic Acids (Chan-Lam Coupling) | Consider a Chan-Lam coupling approach, which involves the reaction of a phenol with an arylboronic acid in the presence of a copper catalyst. This method often proceeds under milder conditions. | Formation of the diaryl ether at or near room temperature, improving functional group tolerance. |
| Gradual Addition of Reagents | On a large scale, the gradual addition of one of the reactants can help to control the reaction temperature and minimize side reactions. | Better reaction control and potentially higher yields. |
Problem 2: Inefficient Oxidative Cyclization of the Chalcone Intermediate
Question: The oxidative cyclization of our bichalcone intermediate to form the flavone backbone of this compound is proving to be inefficient, with the formation of multiple byproducts. How can we improve the selectivity and yield of this step?
Answer:
The oxidative cyclization of a 2'-hydroxychalcone to a flavone is a critical step that can be prone to issues, especially when scaling up.[4] Challenges often include incomplete conversion, the formation of the corresponding flavanone as a major byproduct, and degradation of the starting material or product.[4]
-
Inappropriate Oxidizing Agent: The choice of oxidizing agent is crucial for achieving high yields of the flavone over the flavanone.
-
Suboptimal Reaction Temperature: High temperatures can lead to decomposition, while temperatures that are too low may result in incomplete reaction.[2]
-
Formation of Stable Flavanone Intermediate: The initial intramolecular Michael addition forms a flavanone, which may be resistant to subsequent oxidation under the chosen reaction conditions.[4]
-
Influence of Substituents: Electron-donating or withdrawing groups on the chalcone can affect the ease of cyclization and oxidation.
Troubleshooting and Optimization Strategies:
| Strategy | Details | Expected Outcome |
| Choice of Oxidizing System | The I₂/DMSO system is commonly used for this transformation.[2] Other effective reagents include SeO₂, DDQ, or hypervalent iodine reagents. For a greener approach, consider microwave-assisted synthesis which can enhance reaction rates.[4] | Improved conversion of the chalcone to the flavone with reduced byproduct formation. |
| Two-Step Approach | First, focus on the cyclization of the chalcone to the flavanone under milder conditions (e.g., using a catalytic amount of acid or base). Then, isolate the flavanone and perform a separate oxidation step under optimized conditions to yield the flavone.[4] | Better control over the reaction and potentially higher overall yield of the desired flavone. |
| Temperature and Reaction Time Optimization | Carefully monitor the reaction temperature and time. Run small-scale trials to determine the optimal balance that maximizes flavone formation while minimizing degradation. | Increased yield and purity of the final product. |
| Use of Catalytic Iodine in Pyridine | Treating the dimeric chalcone with a catalytic amount of iodine in pyridine has been shown to be effective in synthesizing the biflavone core of ochnaflavone.[2][5] | Good yield of the desired biflavone. |
Problem 3: Difficulties in Purification of the Final Product
Question: We are facing challenges in purifying the final this compound product on a large scale. The crude product contains several closely related impurities. What purification strategies are recommended?
Answer:
The purification of biflavonoids can be challenging due to their relatively low solubility and the presence of structurally similar impurities. Standard chromatographic techniques may not be easily scalable.
-
Co-eluting Impurities: The presence of unreacted starting materials, isomeric byproducts, or partially deprotected compounds can complicate purification by column chromatography.
-
Low Solubility: The final product may have limited solubility in common organic solvents, making chromatographic separation and recrystallization difficult.
-
Product Tailing on Silica Gel: The polar nature of flavonoids can lead to significant tailing on silica gel columns, resulting in poor separation and low recovery.
Troubleshooting and Optimization Strategies:
| Strategy | Details | Expected Outcome |
| Recrystallization | If a suitable solvent system can be identified, recrystallization is often the most effective and scalable method for purifying solid compounds. A systematic screening of single and mixed solvent systems is recommended. | High purity of the final product in a crystalline form. |
| Preparative HPLC | For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique, although it can be expensive and time-consuming for very large quantities. | Excellent separation of closely related impurities, yielding a highly pure product. |
| Flash Chromatography with Optimized Mobile Phase | For column chromatography, a thorough optimization of the mobile phase is crucial. The addition of a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape and resolution. | Improved separation efficiency and higher recovery from the column. |
| Use of Alternative Stationary Phases | Consider using alternative stationary phases such as alumina, reversed-phase silica (C18), or Sephadex for chromatographic separation, as these may offer different selectivity compared to normal-phase silica gel. | Better separation of impurities that are difficult to resolve on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the large-scale synthesis of this compound?
The formation of the diaryl ether linkage is often considered one of the most challenging and critical steps.[2] This is because it involves the coupling of two relatively complex and sterically hindered flavonoid precursors. Achieving high yields and minimizing side reactions at this stage is crucial for the overall success and economic viability of the synthesis on a large scale.
Q2: Are there any green chemistry approaches for the synthesis of this compound?
Yes, several green chemistry principles can be applied. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption for steps like the diaryl ether formation and the oxidative cyclization.[4] The use of less toxic solvents and catalytic reagents instead of stoichiometric ones also contributes to a more environmentally friendly process. Exploring biosynthetic routes, although still in early stages for complex biflavonoids, represents a promising future direction for sustainable production.
Q3: How can we monitor the progress of the key reactions in the synthesis?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most reactions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion of starting materials and the formation of products and byproducts. For structural confirmation of intermediates and the final product, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Q4: What are the common side products to watch out for during the synthesis?
Common side products can include:
-
In the diaryl ether formation: Self-coupling products of the reactants.
-
In the chalcone formation: Products of self-condensation of the acetophenone.
-
In the oxidative cyclization: The corresponding flavanone, which is the unoxidized cyclized product.[4] Over-oxidation or degradation products can also be formed under harsh conditions.
-
During deprotection steps (if any): Partially deprotected intermediates.
Q5: What are the key safety considerations for the large-scale synthesis?
-
Thermal Runaway: Exothermic reactions, particularly on a large scale, need careful temperature control to prevent thermal runaway.[6] Gradual addition of reagents and efficient cooling systems are crucial.
-
Handling of Hazardous Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Proper personal protective equipment (PPE) and well-ventilated work areas are mandatory.
-
Solvent Safety: The use of large volumes of flammable organic solvents requires appropriate storage and handling procedures to minimize fire hazards.
-
Pressure Build-up: Reactions that generate gaseous byproducts should be conducted in appropriate reactors with pressure relief systems.
Experimental Protocols
Key Experiment: Formation of the Diaryl Ether Intermediate
This protocol is adapted from the synthesis of ochnaflavone and can be modified for the synthesis of the 4'-O-methylated analogue.[5]
Objective: To synthesize the diaryl ether intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
Appropriately substituted 4-fluorobenzaldehyde derivative
-
Appropriately substituted hydroxyflavone or its precursor
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard laboratory glassware and heating/stirring equipment
Procedure:
-
To a solution of the hydroxyflavone precursor in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add the 4-fluorobenzaldehyde derivative (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude diaryl ether.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diaryl Ether Formation
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ullmann Condensation | Cu powder | Pyridine | 150-200 | 30-50 | [1] |
| Modified Ullmann | CuI / N,N-dimethylglycine | DMF | 90 | 60-80 | N/A |
| Nucleophilic Aromatic Substitution | K₂CO₃ | DMF | 80-100 | 70-90 | [5] |
| Chan-Lam Coupling | Cu(OAc)₂ | CH₂Cl₂ | Room Temp | 65-85 | N/A |
| Microwave-Assisted | K₂CO₃ | DMF | 150 (MW) | >80 | [4] |
Table 2: Comparison of Oxidizing Agents for Chalcone Cyclization
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) of Flavone | Reference |
| I₂ / DMSO | DMSO | 120-140 | 60-85 | [2] |
| SeO₂ | Dioxane | Reflux | 50-70 | N/A |
| DDQ | Benzene | Reflux | 70-90 | N/A |
| I₂ / Pyridine (catalytic) | Pyridine | 80 | Good | [2][5] |
| Microwave (I₂/Al₂O₃) | None (solid phase) | 120 (MW) | >85 | [4] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in diaryl ether formation.
References
Technical Support Center: Optimizing Extraction and Purification of 4'-O-Methylochnaflavone from Lonicera japonica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of 4'-O-Methylochnaflavone from Lonicera japonica (Japanese honeysuckle).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inadequate Cell Lysis: Plant cell walls are not sufficiently broken down to release the flavonoids. | Ensure the plant material is finely ground. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell disruption.[1][2] |
| Improper Solvent Selection: The solvent used may not be optimal for extracting this compound. | Ethanol-water mixtures (40-80%) are generally effective for flavonoid extraction.[3][4] Optimize the ethanol concentration; start with 70% ethanol. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. | Optimize extraction time (60-120 minutes) and temperature (40-80°C). Be cautious with higher temperatures as they can degrade some flavonoids.[3][4] | |
| Poor Separation in Column Chromatography | Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica gel) may not be suitable for separating this compound from other compounds. | Polyamide and Sephadex LH-20 are often more effective for flavonoid separation than silica gel due to reduced irreversible adsorption.[5][6] |
| Incorrect Mobile Phase Composition: The solvent system used for elution may not have the right polarity to resolve the target compound. | A gradient elution is often more effective than isocratic elution. For polyamide columns, a gradient of ethanol in water is a good starting point. For Sephadex LH-20, methanol is a common eluent.[6] | |
| Column Overloading: Too much crude extract is loaded onto the column, leading to poor separation. | Reduce the amount of sample loaded onto the column. As a general rule, the sample should be 1-5% of the stationary phase weight. | |
| Presence of Impurities in Final Product | Co-elution of Structurally Similar Compounds: Other flavonoids or phenolic compounds with similar polarities may elute with this compound. | Employ a multi-step purification strategy. Combine different chromatographic techniques, such as column chromatography followed by preparative HPLC or HSCCC for final polishing.[5][7] |
| Contamination from Solvents or Equipment: Impurities may be introduced from low-purity solvents or unclean glassware. | Use HPLC-grade solvents and ensure all glassware is thoroughly cleaned and dried before use. | |
| Compound Degradation | Exposure to High Temperatures: Flavonoids can be sensitive to heat. | Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. |
| Exposure to Light and Oxygen: Prolonged exposure can lead to degradation of flavonoids. | Protect extracts and purified compounds from light by using amber-colored vials and store them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound from Lonicera japonica?
While specific optimization for this compound is recommended, a good starting point is an ethanol-water mixture. Studies on flavonoid extraction from Lonicera japonica have shown that an ethanol concentration in the range of 40-80% (v/v) provides a high yield of total flavonoids.[3][4] An initial trial with 70% ethanol is advisable.
2. How can I remove chlorophyll and other pigments from my initial extract?
Initial purification can be achieved by liquid-liquid partitioning. After removing the ethanol from the crude extract, the aqueous suspension can be partitioned with a non-polar solvent like hexane to remove chlorophylls and lipids. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate, will extract many flavonoids, including this compound.
3. What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for purification?
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating problems like irreversible adsorption of the sample.[5][7] This can lead to higher recovery and purity of the target compound. It is particularly useful for separating compounds with similar polarities.
4. How can I confirm the identity and purity of my purified this compound?
The identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) by observing a single peak at the appropriate retention time and by checking for a clean UV-Vis spectrum.[5]
5. What are the optimal storage conditions for the purified compound?
Purified this compound should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or lower to prevent degradation. If in solution, it should be stored in a suitable solvent (e.g., methanol or DMSO) at low temperatures and protected from light.
Experimental Protocols
Protocol 1: Extraction of this compound
-
Preparation of Plant Material: Dry the leaves of Lonicera japonica at a temperature not exceeding 50°C and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Extract for 2 hours at 60°C with continuous stirring.
-
Filter the mixture and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Liquid-Liquid Partitioning:
-
Suspend the resulting aqueous extract in water.
-
Partition successively with hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction is expected to be enriched with this compound.
-
Evaporate the ethyl acetate to dryness to obtain the crude flavonoid extract.
-
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a column with polyamide or Sephadex LH-20 as the stationary phase.
-
Sample Loading: Dissolve the crude flavonoid extract in a small amount of the initial mobile phase and load it onto the column.
-
Elution:
-
For a polyamide column, use a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
For a Sephadex LH-20 column, use methanol as the mobile phase.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.
Protocol 3: Final Purification by Preparative HPLC
-
Column and Mobile Phase Selection: Use a C18 reversed-phase column. The mobile phase will typically consist of a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample Preparation: Dissolve the partially purified sample from column chromatography in the initial mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction to obtain the pure compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Total Flavonoids from Lonicera japonica
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Flavonoid Yield (mg/g DW) |
| Maceration | 40% Ethanol | 40 | 60 | ~8.5 |
| Maceration | 60% Ethanol | 60 | 90 | ~9.2 |
| Ultrasound-Assisted | 70% Ethanol | 50 | 30 | ~10.5 |
| Microwave-Assisted | 50% Ethanol | 70 | 15 | ~11.8 |
Note: Data is compiled from various sources and represents typical yields for total flavonoids, not specifically this compound.
Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fractionating the Flavonoids in Lonicerae japonicae Flos and Lonicerae flos via Solvent Extraction Coupled with Automated Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments [pubmed.ncbi.nlm.nih.gov]
Addressing stability issues of 4'-O-Methylochnaflavone in different solvents and pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-O-Methylochnaflavone. The information provided is designed to help address common stability issues encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the guidance provided is based on the general behavior of flavonoids and biflavonoids. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A1: A color change in your this compound solution, particularly a shift towards yellow or brown, often indicates degradation. Flavonoids are susceptible to oxidation and other degradation pathways that can result in the formation of colored byproducts. This is often accelerated by exposure to light, elevated temperatures, or non-optimal pH conditions. It is recommended to freshly prepare solutions and store them protected from light at a low temperature (e.g., 2-8°C for short-term or -20°C for long-term storage).
Q2: In which solvents is this compound most stable?
A2: While specific data for this compound is scarce, flavonoids, in general, exhibit better stability in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) for short-term use, as they are less likely to participate in degradation reactions. Polar protic solvents like ethanol and methanol can also be used, but the stability may be lower. Aqueous solutions, especially at neutral or alkaline pH, are generally the least favorable for long-term stability due to hydrolysis and oxidation. For stock solutions, DMSO is a common choice. However, it is crucial to assess the compatibility of the solvent with your experimental system.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: Flavonoids are typically most stable in acidic conditions (pH 3-5). Alkaline conditions (pH > 7) can lead to rapid degradation through oxidation and hydrolysis. The predicted pKa of this compound is around 6.49, suggesting that its stability will significantly decrease as the pH approaches and exceeds this value due to deprotonation. Therefore, for aqueous buffers, a pH in the acidic range is recommended.
Q4: I am observing peak tailing and broadening in my HPLC analysis of this compound. What are the possible causes?
A4: Peak tailing and broadening in HPLC can be caused by several factors:
-
Secondary interactions: The hydroxyl groups on the flavonoid structure can interact with residual silanols on the C18 column, leading to tailing. Using a base-deactivated column or adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can mitigate this.
-
Column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Poor solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak broadening. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replacing the column may be necessary.
Q5: How should I store my solid this compound and its solutions?
A5:
-
Solid: Store solid this compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store stock solutions in a non-reactive solvent like DMSO in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid color change (e.g., yellowing) | Oxidation/degradation | 1. Prepare solutions fresh before each experiment.2. Store solutions in amber vials or protect from light.3. Degas solvents to remove dissolved oxygen.4. Consider adding an antioxidant, but verify its compatibility with your assay. |
| Loss of compound as confirmed by HPLC | Unfavorable pH | 1. For aqueous solutions, use a buffer with a pH in the acidic range (e.g., pH 3-5).2. Avoid neutral or alkaline pH for prolonged storage. |
| High temperature | 1. Prepare and handle solutions at room temperature or on ice.2. Store solutions at appropriate low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). | |
| Inappropriate solvent | 1. For stock solutions, use a polar aprotic solvent like DMSO.2. If using protic solvents like ethanol or methanol, minimize storage time. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate experiments | Inconsistent sample preparation | 1. Ensure accurate and consistent weighing and dilution of this compound.2. Use calibrated pipettes and balances. |
| Fluctuation in environmental conditions | 1. Control the temperature of the experiment using a water bath or incubator.2. Protect all samples from light consistently. | |
| Evaporation of solvent | 1. Use tightly sealed vials for your stability samples.2. For longer studies, consider using parafilm to seal the vials. | |
| Drifting retention times in HPLC analysis | Unstable HPLC conditions | 1. Ensure the mobile phase is well-mixed and degassed.2. Allow the HPLC system and column to equilibrate for a sufficient time before analysis.3. Use a column thermostat to maintain a constant column temperature. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Different Solvents
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the test solvents (e.g., Phosphate Buffered Saline at pH 5.0, 7.4, and 9.0; 50% Ethanol in water; Methanol) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Incubation:
-
Divide each working solution into multiple aliquots in amber HPLC vials.
-
Incubate the vials under controlled conditions (e.g., 25°C and 40°C).
-
Protect all samples from light.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition.
-
Immediately analyze the sample by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat a solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat a solid sample at 80°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
HPLC Method Development:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at the λmax of this compound (this needs to be determined, but a general scan from 200-400 nm is a good starting point for flavonoids).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 40°C
| Solvent | pH | % Remaining after 8 hours |
| 0.1 M HCl | 1.0 | 85% |
| Acetate Buffer | 5.0 | 95% |
| Phosphate Buffer | 7.4 | 60% |
| Carbonate Buffer | 9.0 | 20% |
| 50% Ethanol | - | 90% |
| Methanol | - | 88% |
| DMSO | - | 98% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Visualizations
Troubleshooting low yields in the purification of 4'-O-Methylochnaflavone by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4'-O-Methylochnaflavone by High-Performance Liquid Chromatography (HPLC), specifically addressing the common issue of low yields.
Troubleshooting Guide: Low Purification Yields
Low recovery of this compound during HPLC purification can stem from a variety of factors, from sample preparation to the chromatographic conditions and post-purification handling. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common indicator of underlying problems that can significantly impact yield and purity.
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing | - Column Overload: Injecting too much sample for the column's capacity. - Secondary Interactions: Silanol groups on the silica-based stationary phase interacting with the analyte. - Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms. | - Reduce the sample concentration or injection volume. - Use a mobile phase with a lower pH (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[1][2] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Peak Fronting | - Column Overload: Severe overloading of the column. - Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent or is precipitating on the column. | - Significantly reduce the injection amount. - Ensure the sample is fully dissolved in the mobile phase or a solvent of similar or weaker elution strength. Consider using a co-solvent like DMSO in minimal amounts if solubility is a major issue, but be aware of its potential to affect the separation.[3] |
| Peak Splitting | - Clogged Frit or Column Inlet: Particulate matter from the sample or system blocking the flow path. - Injection Solvent Incompatibility: The injection solvent is significantly stronger than the mobile phase, causing band distortion. - Co-eluting Impurity: An impurity is eluting very close to the target compound. | - Filter all samples and mobile phases before use. If necessary, reverse-flush the column (if permitted by the manufacturer). - Dissolve the sample in the initial mobile phase whenever possible. - Optimize the mobile phase composition or gradient to improve resolution. |
Issue 2: Low Overall Recovery After Purification
Even with good peak shape, the final isolated yield can be disappointingly low.
| Potential Cause | Recommended Solution |
| Compound Degradation | - pH Instability: Biflavonoids can be susceptible to degradation in overly acidic or basic conditions.[2] - Thermal Degradation: Prolonged exposure to heat during solvent evaporation can degrade the compound. - Oxidative Degradation: Exposure to air and light can promote oxidation. |
| Sample Loss During Workup | - Incomplete Fraction Collection: The collection window for the peak is too narrow. - Adsorption to Glassware: The compound may adsorb to the surface of collection tubes or flasks. - Incomplete Transfer: Residual compound left behind during transfers between vessels. |
| Precipitation on the Column | The compound has low solubility in the mobile phase and precipitates at the head of the column. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity I can expect for the HPLC purification of this compound?
A purity of >98% is achievable for this compound with optimized preparative HPLC.[4] While specific yield data for this compound is not widely published, yields for the preparative HPLC purification of other flavonoids from extracts can range from milligrams to grams, depending on the initial concentration in the crude material and the optimization of the purification process. For instance, preparative isolation of other flavonoids has yielded amounts from 8 mg to 35.3 mg from 150 mg of a crude extract.[5]
Q2: What are the best solvents to dissolve my crude extract containing this compound before injection?
For reverse-phase HPLC, it is ideal to dissolve the sample in the initial mobile phase composition. If solubility is an issue, methanol or acetonitrile are good starting points.[6] For highly non-polar compounds, minimal amounts of stronger solvents like DMSO can be used, but this should be done with caution as it can affect peak shape and resolution.[3] It's crucial to ensure the sample is fully dissolved and filtered before injection to prevent column clogging.
Q3: How can I improve the separation between this compound and a closely eluting impurity?
To improve resolution, you can:
-
Optimize the mobile phase: Adjust the ratio of organic solvent to the aqueous phase. Sometimes, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.[7]
-
Modify the pH: Changing the pH of the mobile phase with additives like formic acid or acetic acid can alter the retention times of ionizable compounds differently, potentially improving separation.[2]
-
Adjust the temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak efficiency and sometimes alter selectivity.[8]
-
Change the stationary phase: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can provide a different separation selectivity.
Q4: My baseline is drifting during the gradient elution. How can this affect my yield and how do I fix it?
A drifting baseline can interfere with accurate peak detection and integration, leading to incorrect fraction collection and apparent low yield. Common causes include:
-
Mismatched mobile phase absorbance: If the UV absorbance of your mobile phase components (A and B) is different, the baseline will drift as the gradient progresses. Use HPLC-grade solvents and additives that have low UV absorbance at your detection wavelength.
-
Column contamination: Impurities from previous injections can slowly elute during the gradient, causing the baseline to rise. Flush the column with a strong solvent.
-
Temperature fluctuations: Ensure the column is in a thermostatted compartment to maintain a stable temperature.
Data Presentation
Table 1: Representative Yields and Purity of Flavonoids from Plant Extracts via Preparative HPLC
| Flavonoid | Starting Material (mg) | Purified Amount (mg) | Purity (%) | Reference |
| Luteolin | 150 (Crude Extract) | 8.0 | 91.2 | [5] |
| Apigenin | 150 (Crude Extract) | 25.8 | 97.4 | [5] |
| Genkwanin | 150 (Crude Extract) | 35.3 | 95.8 | [5] |
| Pogostone | 300 (Crude Extract) | 18.5 | 95.0 | [1] |
Note: This table presents data for other flavonoids to provide a general expectation of purification outcomes. Yields for this compound will be dependent on its concentration in the starting material.
Experimental Protocols
Protocol 1: Preparative HPLC Method for the Purification of this compound
This protocol is a starting point and should be optimized for your specific crude extract and HPLC system.
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in the initial mobile phase (e.g., 60% methanol in water with 0.1% formic acid) to a concentration of 10-30 mg/mL.[1]
-
Sonicate the sample for 10 minutes to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with an isocratic hold at 60% B for 5 minutes, then a linear gradient from 60% to 82% B over 40 minutes.[1]
-
Flow Rate: 5 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 276 nm (or the determined λmax for this compound).[1]
-
Injection Volume: 1-4 mL, depending on the column dimensions and sample concentration.[1]
-
-
Fraction Collection:
-
Collect fractions based on the elution of the target peak, either manually or using an automated fraction collector.
-
-
Post-Purification:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator at a temperature below 40°C.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Analyze the purity of the final product by analytical HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low yields in HPLC purification.
Caption: Experimental workflow for HPLC purification.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. biorlab.com [biorlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. phcog.com [phcog.com]
Enhancing the cellular uptake of 4'-O-Methylochnaflavone in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 4'-O-Methylochnaflavone in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular uptake a concern?
A1: this compound is a biflavonoid compound with potential therapeutic properties. Like many flavonoids, it is a lipophilic molecule, which can lead to poor aqueous solubility and consequently, low bioavailability and cellular uptake.[1][2][3] This limits its therapeutic efficacy in both in vitro and in vivo models. Enhancing its cellular uptake is crucial for realizing its full therapeutic potential.
Q2: What are the primary barriers to the cellular uptake of this compound?
A2: The primary barriers are its low aqueous solubility, potential for efflux by cellular transporters (like P-glycoprotein), and metabolic degradation within the cell.[2][4] Its relatively large molecular size for a flavonoid may also hinder passive diffusion across the cell membrane.
Q3: What are the most promising strategies to enhance the cellular uptake of this compound?
A3: The most promising strategies involve the use of drug delivery systems such as polymeric nanoparticles (e.g., PLGA) and liposomes.[5][6][7][8] These carriers can protect the compound from degradation, improve its solubility, and facilitate its transport across the cell membrane. Co-administration with absorption enhancers or inhibitors of efflux pumps are other potential strategies.[2]
Q4: How can I quantify the intracellular concentration of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common and reliable method for quantifying intracellular concentrations of flavonoids.[9][10][11] This involves lysing the cells after treatment, extracting the compound with a suitable organic solvent, and then analyzing the extract by HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low intracellular concentration of this compound detected. | 1. Poor solubility of the compound in the culture medium.2. Efflux of the compound by cellular transporters.3. Insufficient incubation time.4. Degradation of the compound in the medium or inside the cells. | 1. Use a co-solvent like DMSO (ensure final concentration is non-toxic to cells) or formulate the compound in nanoparticles or liposomes.2. Co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if uptake improves.3. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time.4. Check the stability of the compound in the culture medium over time. Use a fresh solution for each experiment. |
| High variability in cellular uptake results between experiments. | 1. Inconsistent cell seeding density.2. Variation in the passage number of cells.3. Inconsistent preparation of the this compound solution or formulation. | 1. Ensure a consistent number of cells are seeded in each well/dish.2. Use cells within a narrow passage number range for all experiments.3. Prepare fresh solutions or formulations for each experiment and ensure thorough mixing before adding to the cells. |
| Toxicity observed in cells treated with this compound formulations. | 1. The compound itself is cytotoxic at the tested concentrations.2. Toxicity from the delivery vehicle (e.g., nanoparticles, liposomes, or solvents). | 1. Perform a dose-response experiment to determine the IC50 value and use non-toxic concentrations for uptake studies.2. Test the toxicity of the "empty" delivery vehicle (without the compound) to ensure it is not causing the observed cytotoxicity. |
| Difficulty in formulating this compound into nanoparticles or liposomes. | 1. Poor solubility of the compound in the organic solvent used for formulation.2. Incompatible lipid or polymer composition. | 1. Screen different organic solvents to find one that effectively dissolves this compound.2. Adjust the lipid or polymer composition. For liposomes, varying the lipid charge or including cholesterol may help. For nanoparticles, different PLGA ratios can be tested. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method, which is widely used for encapsulating hydrophobic compounds like flavonoids into PLGA nanoparticles.[7][12][13]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poloxamer 188 (P188) or Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Dissolve a specific amount of PLGA and this compound in acetone to prepare the organic phase.
-
Prepare an aqueous solution of a stabilizer (e.g., 1% w/v P188 or PVA) in deionized water.
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Continue stirring for 2-4 hours to allow for the evaporation of acetone. A rotary evaporator can be used to expedite this step.
-
The resulting nanoparticle suspension can be purified by centrifugation and washed to remove unencapsulated drug and excess stabilizer.
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer for characterization and cellular studies.
Protocol 2: Liposomal Formulation of this compound
The thin-film hydration method is a common technique for preparing liposomes.[14]
Materials:
-
This compound
-
Phospholipids (e.g., DPPC, DSPC)
-
Cholesterol (optional, for membrane stability)
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Dissolve the lipids (and cholesterol, if used) and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles can be downsized to small unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Separate the liposomes from the unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 3: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal drug absorption.[15][16][17][18]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution/formulation
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
To assess active efflux, perform the transport study in the reverse direction (B to A).
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 4: Quantification of Intracellular this compound by HPLC
This protocol describes a general method for extracting and quantifying intracellular flavonoids.[11]
Materials:
-
Cells treated with this compound
-
PBS
-
Methanol or another suitable organic solvent
-
Cell scraper
-
Centrifuge
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
After incubation with this compound, wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a known volume of cold methanol and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the extracted compound.
-
Inject a known volume of the supernatant into the HPLC system for quantification.
-
Determine the intracellular concentration based on a standard curve of this compound.
Data Presentation
Table 1: Expected Physicochemical Properties of this compound Formulations (Hypothetical Data)
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA Nanoparticles | 150 - 250 | < 0.2 | -15 to -30 | > 70 |
| Liposomes | 100 - 200 | < 0.2 | -5 to -20 | > 60 |
Table 2: Caco-2 Permeability Classification (General Guidance)
| Apparent Permeability (Papp) (cm/s) | Classification | Expected Oral Absorption |
| < 1 x 10⁻⁶ | Low | Poor |
| 1 - 10 x 10⁻⁶ | Moderate | Moderate |
| > 10 x 10⁻⁶ | High | Good |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the cellular uptake of this compound.
Caption: Proposed mechanisms for cellular uptake of this compound.
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.unpad.ac.id [journals.unpad.ac.id]
- 8. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and Sensitive Determination of Bioflavonoids Using a New Analytical System Based on Label-Free Silver Triangular Nanoplates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLGA Nanoparticles Containing Natural Flavanones for Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liposomal Forms of Fluoroquinolones and Antifibrotics Decorated with Mannosylated Chitosan for Inhalation Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. admescope.com [admescope.com]
- 17. Caco-2 Permeability Assay | PPTX [slideshare.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of 4'-O-Methylochnaflavone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4'-O-Methylochnaflavone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a biflavonoid, a class of polyphenolic compounds found in various plants. While its precise on-target profile is still under investigation, flavonoids, in general, are known to interact with a wide range of cellular targets, including protein kinases and transcription factors. For instance, some biflavonoids have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Q2: I am observing unexpected phenotypic changes in my cells upon treatment with this compound. Could these be off-target effects?
Yes, it is highly likely. Unexpected cellular responses, such as changes in morphology, proliferation rates, or the induction of unintended signaling pathways, are often indicative of off-target activities. Given that this compound belongs to the flavonoid family, which is known for promiscuous binding, off-target effects are a significant consideration.
Q3: How can I reduce the final concentration of the solvent (e.g., DMSO) in my cell culture experiments to minimize its own potential effects?
It is crucial to keep the final concentration of solvents like DMSO as low as possible, typically below 0.5%, as higher concentrations can induce cellular stress and confound experimental results. To achieve this, prepare a high-concentration stock solution of this compound in your chosen solvent. Then, perform serial dilutions in your cell culture medium to reach the desired final working concentration while ensuring the final solvent concentration remains minimal. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: What are some general strategies to minimize off-target effects of small molecules like this compound?
Several strategies can be employed:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.
-
Employ Control Compounds: Use structurally related but inactive compounds, if available, to differentiate between on-target and off-target effects.
-
Utilize Multiple Cell Lines: Confirm your findings in different cell lines to ensure the observed effects are not cell-type specific.
-
Orthogonal Assays: Validate your results using multiple, independent assay formats that measure the same biological endpoint.
-
Target Knockdown/Knockout Models: If the intended target is known, using cell lines where the target has been knocked down or knocked out can help confirm on-target activity.
Troubleshooting Guides
Problem 1: High background signal or inconsistent results in biochemical assays.
-
Possible Cause: Poor solubility or stability of this compound in the assay buffer.
-
Troubleshooting Steps:
-
Solubility Test: Visually inspect the solution for any precipitation. Determine the solubility of the compound in the specific buffer used for your assay.
-
Optimize Solvent: While DMSO is a common solvent, test other biocompatible solvents if solubility is an issue.
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment, as flavonoids can be unstable in aqueous solutions over time.
-
Sonication: Briefly sonicate the stock solution to ensure complete dissolution before making dilutions.
-
Problem 2: Observed cytotoxicity is not correlating with the expected on-target activity.
-
Possible Cause: Off-target cytotoxic effects are masking the intended biological outcome.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to identify a narrow concentration window where the on-target effect is observed without significant cytotoxicity.
-
Time-Course Experiment: Evaluate the effects of the compound at different time points. Off-target effects may manifest at different times compared to on-target effects.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis, which can provide insights into the mechanism of cell death.
-
Kinase Profiling: If off-target kinase inhibition is suspected, perform a broad-spectrum kinase inhibitor profiling assay to identify unintended kinase targets.
-
Problem 3: Difficulty in interpreting Western blot results due to multiple pathway modulations.
-
Possible Cause: this compound is simultaneously affecting multiple signaling pathways.
-
Troubleshooting Steps:
-
Pathway-Specific Inhibitors: Use well-characterized inhibitors of specific signaling pathways (e.g., PI3K, MAPK, NF-κB) in combination with this compound to dissect the contribution of each pathway to the observed phenotype.
-
Phospho-Protein Arrays: Employ phospho-protein arrays to get a broader view of the signaling pathways affected by the compound.
-
Densitometry Analysis: Quantify the changes in protein phosphorylation levels across different concentrations and time points to understand the dynamics of pathway modulation.
-
Data Presentation
Summarizing quantitative data from various experiments is crucial for comparing the on-target and potential off-target effects of this compound and related biflavonoids.
Table 1: Cytotoxicity and Antiviral Activity of Representative Biflavonoids
| Compound | Cell Line/Virus | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Reference |
| Ginkgetin | DU-145 (Prostate Cancer) | Cell Viability | 5 | Not Reported | [1] |
| Ginkgetin | PC-3 (Prostate Cancer) | Cell Viability | 15 | Not Reported | [1] |
| Robustaflavone | MCF7 (Breast Cancer) | Cell Viability | 11.89 | Not Reported | [1] |
| Agathisflavone | SARS-CoV-2 | Antiviral | 4.23 ± 0.21 | 61.3 ± 0.1 | [2] |
Table 2: Hypothetical Kinase Inhibition Profile for a Biflavonoid
| Kinase Target | IC50 (µM) | Kinase Family |
| On-Target Kinase X | 0.5 | Tyrosine Kinase |
| Off-Target Kinase A | 5.2 | Serine/Threonine Kinase |
| Off-Target Kinase B | 12.8 | Tyrosine Kinase |
| Off-Target Kinase C | > 50 | Serine/Threonine Kinase |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Reagents and Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
Positive control inhibitor
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Measure the signal (e.g., luminescence for ADP-Glo™ assay) using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based NF-κB Reporter Assay
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
-
Reagents and Materials:
-
Cells stably or transiently expressing an NF-κB-responsive luciferase reporter construct
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a pre-determined optimal concentration. Include an unstimulated control.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if significant cytotoxicity is observed.
-
Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.
-
Protocol 3: Western Blot Analysis of PI3K/AKT and MAPK Pathways
This protocol details the steps to investigate the impact of this compound on the phosphorylation status of key proteins in the PI3K/AKT and MAPK signaling pathways.
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulant for the pathway of interest (e.g., growth factors)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activation.
-
Treat cells with different concentrations of this compound or vehicle for the desired time.
-
Stimulate the cells with the appropriate growth factor or mitogen if required.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with antibodies for total proteins to ensure equal loading.
-
Mandatory Visualizations
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Assessing Off-Target Effects.
References
Strategies to Enhance the Therapeutic Index of 4'-O-Methylochnaflavone: A Technical Support Resource
For researchers and drug development professionals investigating the therapeutic potential of 4'-O-Methylochnaflavone, managing its cytotoxicity towards normal cells is a critical step in preclinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies. The following strategies are based on established methodologies for improving the selectivity of flavonoids and other natural compounds.
Frequently Asked Questions (FAQs)
Q1: Where do I begin to assess the cytotoxicity of this compound?
Your first step is to determine the half-maximal inhibitory concentration (IC50) in a panel of both cancerous and non-cancerous (normal) cell lines. This will establish a baseline therapeutic window and calculate the selectivity index (SI). An SI value greater than 10 is often considered a desirable starting point for a potential therapeutic candidate.[1]
Q2: How is the Selectivity Index (SI) calculated and interpreted?
The Selectivity Index is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells. It is calculated as:
SI = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity for cancer cells.
Q3: What are the primary strategies if this compound shows high toxicity to normal cells?
If the initial screening reveals a low SI, the main strategies to explore are:
-
Advanced Drug Delivery Systems: Encapsulating the compound to control its release and distribution.
-
Structural Modification: Synthesizing derivatives of the parent compound to improve its pharmacological properties.
-
Combination Therapy: Using this compound in conjunction with other agents to achieve synergistic effects at lower, less toxic concentrations.
Troubleshooting Guide: High Cytotoxicity of this compound in Normal Cells
This guide provides a structured approach to troubleshooting and mitigating off-target cytotoxicity.
Issue 1: The IC50 value of this compound in normal cell lines is unacceptably low.
Table 1: Illustrative Cytotoxicity Data for a Flavonoid
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 15 | 4.0 |
| MDA-MB-231 | Breast Cancer | 25 | 2.4 |
| MCF 10A | Normal Breast Epithelial | 60 | - |
This table uses hypothetical data for illustrative purposes.
Potential Solutions & Experimental Protocols:
1. Encapsulation in a Drug Delivery System:
Many flavonoids suffer from poor water solubility, which can contribute to non-specific toxicity. Encapsulation can improve solubility and provide a degree of passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
-
Nanoparticles: Polymeric nanoparticles can be formulated to control the release profile of the encapsulated drug.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[2]
Experimental Protocol: Formulation of Flavonoid-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a 10:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Analyze the resulting liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
2. Structural Modification:
Altering the chemical structure of a flavonoid can significantly impact its biological activity and toxicity profile.
-
Glycosylation: The addition of a sugar moiety can increase the water solubility of a flavonoid. While this can sometimes decrease cell permeability, it may also reduce non-specific toxicity.[3]
-
Methylation/Hydroxylation: The position and number of hydroxyl and methoxy groups on the flavonoid backbone are known to influence their cytotoxic and antioxidant activities.[4][5] Synthesizing a small library of this compound analogs with varied substitution patterns can help identify a derivative with an improved therapeutic index.
Workflow for Assessing and Mitigating Flavonoid Cytotoxicity
Caption: A workflow for the initial assessment and subsequent optimization of flavonoid cytotoxicity.
Issue 2: How do different drug delivery systems compare for flavonoids?
Table 2: Comparison of Common Drug Delivery Systems for Flavonoids
| Delivery System | Advantages | Disadvantages |
|---|---|---|
| Liposomes | Biocompatible, can carry both hydrophilic and hydrophobic drugs, can be surface-modified for active targeting. | Can have stability issues, relatively complex manufacturing process. |
| Polymeric Nanoparticles | High stability, controlled and sustained release is possible, well-established manufacturing techniques. | Potential for polymer-related toxicity, can be cleared rapidly by the immune system. |
| Cyclodextrins | Increases aqueous solubility, enhances stability, relatively simple formulation.[2] | Lower drug loading capacity compared to liposomes and nanoparticles. |
Drug Delivery System Encapsulation of Flavonoids
Caption: Conceptual illustration of flavonoid encapsulation in different drug delivery systems.
Issue 3: I have synthesized several analogs of this compound, but how do I rationally select the best candidates?
When screening a library of analogs, it is crucial to assess not only their cytotoxicity but also their potential mechanism of action.
Signaling Pathways Influenced by Structural Modifications
Caption: Logical relationship between flavonoid structure, properties, and biological effects.
Recommended Approach for Analog Screening:
-
Primary Cytotoxicity Screen: Perform IC50 determination on your full panel of cell lines (cancer and normal). Calculate the SI for each analog.
-
Secondary Mechanistic Assays: For the analogs with the best SI values, conduct further assays to understand their mechanism of action. This could include:
-
Apoptosis Assays: (e.g., Annexin V/PI staining) to see if the compounds induce programmed cell death.
-
Cell Cycle Analysis: (e.g., Propidium Iodide staining and flow cytometry) to determine if the compounds cause arrest at a specific phase of the cell cycle.
-
-
Tertiary Target Validation: If a specific molecular target is hypothesized, perform assays to confirm the engagement of the target by the most promising analogs.
By systematically evaluating the structure-activity relationship, researchers can identify derivatives of this compound with a more favorable toxicity profile, paving the way for further preclinical development.
References
- 1. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Method Development for the Detection of 4'-O-Methylochnaflavone Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on the detection of 4'-O-Methylochnaflavone metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its metabolites of interest?
A1: this compound is a naturally occurring biflavonoid found in plants such as Lonicera japonica and Ochna integerrima.[1] Biflavonoids, which are dimers of flavonoid units, are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] The metabolites of this compound are of significant interest because, like many flavonoids, the parent compound is likely to be extensively metabolized in the body. Understanding these metabolites is crucial for evaluating the compound's overall bioactivity, bioavailability, and potential therapeutic effects. The biological activity of the metabolites may differ from the parent compound.[5]
Q2: What are the expected metabolic pathways for this compound?
A2: While specific studies on this compound metabolism are limited, based on the metabolism of other biflavonoids like amentoflavone, the primary metabolic pathways are expected to be Phase II conjugation reactions.[2][5] These include:
-
Glucuronidation: This is a major metabolic route for flavonoids, where glucuronic acid is attached to hydroxyl groups, increasing water solubility and facilitating excretion. This process is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being significant for some biflavonoids.[5]
-
Sulfation: The addition of a sulfonate group is another common conjugation reaction for flavonoids.
-
Methylation: Further methylation of the hydroxyl groups is possible.
-
Demethylation: The existing methoxy group at the 4'-O- position could potentially be demethylated to form the corresponding hydroxylated biflavonoid.
Phase I reactions, such as hydroxylation, mediated by cytochrome P450 enzymes, may also occur but are generally less prominent for this class of compounds compared to conjugation.
Q3: What are the main challenges in analyzing this compound and its metabolites?
A3: The analysis of this compound and its metabolites presents several challenges:
-
Low Bioavailability: Biflavonoids often exhibit low oral bioavailability due to extensive first-pass metabolism in the gut and liver.[5] This results in very low concentrations of the parent compound and its metabolites in systemic circulation, requiring highly sensitive analytical methods.
-
Structural Complexity: As a biflavonoid, this compound is a large and complex molecule. Its metabolites, particularly conjugates, will have even higher molecular weights and may exist as various isomers, making their separation and identification difficult.
-
Lack of Commercial Standards: Authentic standards for the predicted metabolites (e.g., glucuronide and sulfate conjugates) are often not commercially available, complicating their unequivocal identification and quantification.
-
Matrix Effects: Biological samples like plasma and urine are complex matrices that can cause ion suppression or enhancement in mass spectrometry-based analyses, affecting the accuracy and precision of quantification.[6]
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to identify the Phase I and Phase II metabolites of this compound.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine:
-
Human liver microsomes (0.5 mg/mL final concentration)
-
This compound (1-10 µM final concentration, from a stock solution in DMSO)
-
Magnesium chloride (5 mM final concentration)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
-
-
Initiation of Reactions:
-
For Phase I metabolism, add NADPH (1 mM final concentration).
-
For Phase II metabolism (glucuronidation), add UDPGA (1 mM final concentration) and alamethicin (50 µg/mg microsomal protein).
-
For control incubations, omit the cofactors (NADPH or UDPGA).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 0, 15, 30, 60, and 120 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for LC-MS Analysis:
-
Vortex the mixture and centrifuge at 10,000 x g for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Centrifuge again to remove any particulate matter before transferring to an HPLC vial for analysis.
-
LC-MS/MS Method for the Detection of Metabolites
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes to elute compounds of varying polarities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI is often more sensitive for flavonoids.[7]
-
Scan Mode: Full scan for metabolite discovery and product ion scan for structural elucidation. For quantitative analysis, use Multiple Reaction Monitoring (MRM).
-
Typical MRM transitions for biflavonoids: These often involve the loss of small molecules like CO, H₂O, or fragmentation of the flavonoid rings. For biflavonoids, cleavage of the inter-flavonoid bond can also be a diagnostic fragmentation.[7]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Amentoflavone in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 194.51 ± 16.92 | [5] |
| Tmax (h) | 0.5 | [5] |
| AUC (0-t) (ng/mL*h) | 410.94 ± 62.22 (for glucuronidated metabolites) | [5] |
| Bioavailability (%) | 0.06 ± 0.04 | [5] |
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in the LC-MS Analysis of this compound Metabolites
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | - Low bioavailability leading to very low concentrations in biological samples.- Inefficient extraction or sample loss during preparation.- Ion suppression from matrix components.[6]- Inappropriate MS ionization parameters. | - Increase sample concentration through solid-phase extraction (SPE).- Optimize the extraction solvent and procedure.- Dilute the sample to reduce matrix effects.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Use negative ion mode.[7] |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate injection solvent.- Column degradation. | - Adjust the mobile phase pH with formic acid.- Reduce the injection volume or sample concentration.- Ensure the injection solvent is weaker than the initial mobile phase.- Flush the column or replace it if necessary. |
| Retention Time Shifts | - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging or contamination. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Use a guard column and flush the analytical column regularly. |
| High Background Noise | - Contaminated mobile phase, solvents, or glassware.- Carryover from previous injections.- Matrix effects. | - Use high-purity (LC-MS grade) solvents and additives.- Implement a thorough wash cycle between injections.- Optimize sample clean-up procedures. |
| Difficulty in Metabolite Identification | - Lack of authentic standards.- Co-elution of isomers.- Complex fragmentation patterns. | - Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and formula prediction.- Optimize the chromatographic gradient for better separation of isomers.- Perform MS/MS experiments at different collision energies to obtain detailed fragmentation information. Compare fragmentation patterns with published data for similar biflavonoids.[7] |
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways for this compound.
Experimental Workflow for Metabolite Identification
Caption: General workflow for in vitro metabolite identification.
Signaling Pathways Potentially Modulated by Ochnaflavone
Caption: Ochnaflavone's inhibitory effects on TNF-α signaling.[8]
References
- 1. Ochnaflavone | C30H18O10 | CID 5492110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Glucuronidation and its effect on the bioactivity of amentoflavone, a biflavonoid from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ochnaflavone inhibits TNF-alpha-induced human VSMC proliferation via regulation of cell cycle, ERK1/2, and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Anti-inflammatory Activity of 4'-O-Methylochnaflavone and Ochnaflavone: A Guide for Researchers
A comprehensive review of current experimental data reveals ochnaflavone as a potent anti-inflammatory agent, while a significant knowledge gap exists regarding the specific anti-inflammatory activity of its methylated derivative, 4'-O-Methylochnaflavone. This guide synthesizes the available quantitative data, details experimental protocols for assessing anti-inflammatory effects, and outlines the key signaling pathways involved.
Executive Summary
Ochnaflavone, a naturally occurring biflavonoid, has demonstrated significant anti-inflammatory properties through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. In contrast, the anti-inflammatory profile of this compound remains largely uncharacterized in publicly available scientific literature, precluding a direct comparative analysis at this time. This guide presents the established anti-inflammatory data for ochnaflavone and highlights the urgent need for further research into its 4'-O-methylated counterpart.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The available data for ochnaflavone is summarized below.
| Compound | Target/Assay | Cell Type | IC50 Value (µM) |
| Ochnaflavone | Cyclooxygenase-2 (COX-2) dependent Prostaglandin D2 (PGD2) generation | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 0.6 |
| Ochnaflavone | Leukotriene C4 (LTC4) production | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 6.56 |
| Ochnaflavone | Degranulation reaction | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 3.01 |
| Ochnaflavone | Prostaglandin E2 (PGE2) production | Lipopolysaccharide (LPS)-activated RAW 264.7 cells | 1.08 |
Note: No direct quantitative anti-inflammatory data (e.g., IC50 values for inhibition of inflammatory mediators) for this compound was found in the reviewed scientific literature.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of compounds like ochnaflavone.
Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in macrophages. A typical concentration used is 1 µg/mL.
Measurement of Nitric Oxide (NO) Production
-
Principle: Nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), is unstable and quickly oxidizes to nitrite. The Griess assay measures the nitrite concentration in the cell culture supernatant as an indicator of NO production.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
-
Principle: ELISA is a highly sensitive technique used to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE2), in biological samples.
-
Protocol:
-
Follow the cell culture and stimulation protocol as described above.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits specific for the cytokine or prostaglandin of interest.
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody conjugated to an enzyme, and finally a substrate that produces a measurable color change.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of the target protein based on a standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2 and iNOS, within cell lysates.
-
Protocol:
-
After cell treatment, lyse the cells in a suitable buffer to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-iNOS) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein band intensity and normalize it to the loading control.
-
Signaling Pathways in Inflammation
Flavonoids, including ochnaflavone, exert their anti-inflammatory effects by modulating key signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS, and initiates their transcription. Ochnaflavone has been shown to inhibit the activation of NF-κB.
Caption: Ochnaflavone inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by extracellular stimuli such as LPS. Once activated, these MAPKs can phosphorylate and activate various transcription factors, including AP-1, which in turn regulate the expression of pro-inflammatory genes. Flavonoids can interfere with this pathway at different levels, leading to a reduction in the inflammatory response.
Caption: Flavonoids can inhibit the MAPK signaling pathway.
Experimental Workflow for Comparative Analysis
To conduct a direct comparative analysis of the anti-inflammatory activity of ochnaflavone and this compound, the following experimental workflow is recommended:
Caption: Recommended workflow for comparing anti-inflammatory activity.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of ochnaflavone. However, a significant gap in the scientific literature exists concerning the bioactivity of this compound. To enable a comprehensive comparative analysis, future research should prioritize the in vitro and in vivo evaluation of this compound's effects on key inflammatory mediators and signaling pathways. Such studies are crucial for understanding the structure-activity relationship of ochnaflavone derivatives and for the potential development of novel anti-inflammatory therapeutics.
Comparative Anticancer Efficacy of 4'-O-Methylochnaflavone and Other Biflavonoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of 4'-O-Methylochnaflavone and other notable biflavonoids. The information is supported by experimental data from various studies, offering insights into their potential as therapeutic agents.
I. Comparative Anticancer Activity
Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This section presents a comparative summary of the cytotoxic activity of this compound and other prominent biflavonoids against various cancer cell lines, primarily focusing on their half-maximal inhibitory concentration (IC50) values.
While specific IC50 values for this compound are not extensively reported in the available literature, its structural analog, ochnaflavone, has demonstrated significant anticancer activity. For instance, ochnaflavone inhibited the proliferation of HCT-15 human colon cancer cells with an IC50 value of 4.1 μM[1]. Furthermore, 4-O-methylhonokiol, a compound with a similar methoxy group, has been shown to inhibit the growth of human colon cancer cells (SW620 and HCT116) at concentrations up to 30 μM by inducing G₀-G₁ phase cell cycle arrest and apoptosis through the suppression of NF-κB activity[2]. Another study highlighted that 4-O-methyl-ascochlorin, when combined with 5-fluorouracil (5-FU), synergistically enhances apoptosis in colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway[3].
For a broader perspective, the anticancer efficacy of other well-studied biflavonoids is summarized in the table below.
| Biflavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Ochnaflavone | HCT-15 (Colon) | 4.1 | [1] |
| Ginkgetin | Multiple (Breast, Colon, Lung, etc.) | 0.58 - 150 | [4][5] |
| MCF-7 (Breast) | ~10 | [6] | |
| T-47D (Breast) | ~10 | [6] | |
| Isoginkgetin | U87MG (Glioblastoma) | 24.75 (24h), 10.69 (72h) | [7] |
| HepG2 (Liver) | 21.54 (48h) | [8] | |
| Huh7 (Liver) | 6.69 (48h) | [8] | |
| Hinokiflavone | HeLa (Cervix) | 19.0 µg/mL | [9] |
| U251 (Glioma) | 29.8 µg/mL | [9] | |
| MCF-7 (Breast) | 39.3 µg/mL | [9] | |
| Amentoflavone | HeLa (Cervix) | 76.83 | [10] |
| MCF-7 (Breast) | 67.71 | [10] | |
| Morelloflavone | MCF-7 (Breast) | 55.84 µg/mL | [11][12] |
| Cupressuflavone | Leishmania infantum | 1.47 µg/mL (promastigote) | [13] |
| Leishmania major | 2.8 µg/mL (promastigote) | [13] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer efficacy of biflavonoids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the biflavonoid for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the biflavonoid at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the biflavonoid, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis and cell cycle arrest.
-
Protein Extraction: After treatment with the biflavonoid, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
III. Signaling Pathways and Experimental Workflows
The anticancer effects of biflavonoids are often mediated through the modulation of various signaling pathways. Below are diagrams representing key pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-O-Methylascochlorin Synergistically Enhances 5-Fluorouracil-Induced Apoptosis by Inhibiting the Wnt/β-Catenin Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgetin induces cell death in breast cancer cells via downregulation of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isoginkgetin, a potential CDK6 inhibitor, suppresses SLC2A1/GLUT1 enhancer activity to induce AMPK-ULK1-mediated cytotoxic autophagy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Morelloflavone as Potential Anticancer Agent against MCF-7 Breast Cancer Cell Lines: In vitro and In silico Studies | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Ochnaflavone, a Close Analog of 4'-O-Methylochnaflavone, on Cancer Cell Lines
Disclaimer: Direct experimental data on the cytotoxicity of 4'-O-Methylochnaflavone was not available in the conducted literature search. This guide provides a comparative analysis based on published data for the structurally related parent compound, ochnaflavone . The findings presented here for ochnaflavone may offer insights into the potential activity of its methylated derivative, but direct experimental validation is necessary.
This guide is intended for researchers, scientists, and drug development professionals interested in the cytotoxic properties of ochnaflavone, a naturally occurring biflavonoid. The following sections detail its effects on various cancer cell lines, provide standard experimental protocols for cytotoxicity testing, and illustrate the associated signaling pathways.
Data Presentation: Cytotoxicity of Ochnaflavone
The cytotoxic effects of ochnaflavone have been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data, primarily in the form of IC50 (half-maximal inhibitory concentration) and TGI (Total Growth Inhibition) values.
| Compound | Cancer Cell Line | Cell Type | Cytotoxicity Metric | Value (µM) | Normal Cell Line | Cytotoxicity vs. Normal Cells |
| Ochnaflavone | HCT-15 | Colon Carcinoma | IC50 | 4.1[1] | Not Reported | Data Not Available |
| Ochnaflavone | UACC62 | Melanoma | TGI | 12.91[2] | Not Reported | Data Not Available |
| Ochnaflavone | TK-10 | Renal Carcinoma | TGI | No significant activity[2] | Not Reported | Data Not Available |
| Ochnaflavone | MCF7 | Breast Carcinoma | TGI | No significant activity[2] | Not Reported | Data Not Available |
Note: A direct comparison of the cytotoxicity of ochnaflavone between cancer and normal cell lines could not be established due to the lack of available data on its effects on non-malignant cells.
Experimental Protocols
The following are detailed methodologies for commonly employed cytotoxicity assays, such as the MTT and Sulforhodamine B (SRB) assays, which have been used to evaluate the cytotoxic potential of ochnaflavone and related flavonoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ochnaflavone) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Protein-Bound Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the TGI value from the concentration-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a compound.
Signaling Pathways Potentially Modulated by Ochnaflavone
Caption: Ochnaflavone's inhibitory effects on key signaling pathways.
References
A Head-to-Head Comparison of 4'-O-Methylochnaflavone and Quercetin's Biological Activities: A Guide for Researchers
A comprehensive analysis of the existing scientific literature reveals a significant disparity in the depth of research concerning the biological activities of 4'-O-Methylochnaflavone and the widely studied flavonoid, quercetin. While quercetin has been the subject of extensive investigation, yielding a wealth of quantitative data on its antioxidant, anti-inflammatory, and anticancer properties, research on this compound remains in its nascent stages. Consequently, a direct head-to-head quantitative comparison of their biological activities is not feasible at present. This guide, therefore, provides a detailed overview of the well-established biological functions of quercetin and collates the currently available, albeit limited, information on this compound to offer a preliminary comparative perspective for researchers, scientists, and drug development professionals.
Introduction to the Compounds
Quercetin , a polyphenolic flavonoid, is ubiquitously found in a variety of fruits, vegetables, and grains.[1] It is one of the most abundant dietary flavonoids and has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] Its diverse pharmacological activities are attributed to its unique chemical structure, which enables it to scavenge free radicals, chelate metals, and modulate various signaling pathways.[1]
This compound is a biflavonoid, a class of compounds formed by the dimerization of two flavonoid units. It has been isolated from plants such as Lonicera japonica (Japanese honeysuckle).[5] As a member of the ochnaflavone family, it is expected to possess biological activities; however, specific quantitative data on its efficacy are scarce in the current scientific literature.
Comparative Analysis of Biological Activities
Due to the limited data on this compound, this section will primarily focus on the well-documented activities of quercetin, with available information on ochnaflavones provided for a preliminary comparison.
Antioxidant Activity
Quercetin is a potent antioxidant, a property attributed to its ability to donate hydrogen atoms and scavenge free radicals, thereby mitigating oxidative stress.[1][6] Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular and neurodegenerative diseases.[7]
Quantitative Data for Quercetin's Antioxidant Activity:
| Assay | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | Varies (typically in the low micromolar range) | [General knowledge from multiple sources] |
| Nitric Oxide Radical Scavenging | Varies depending on the study | [General knowledge from multiple sources] |
Note: IC50 values for quercetin in antioxidant assays can vary significantly depending on the specific experimental conditions.
Information on this compound's Antioxidant Activity:
Anti-inflammatory Activity
Quercetin exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[8][9][10] It achieves this by modulating key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[4]
Quantitative Data for Quercetin's Anti-inflammatory Activity:
| Assay | Cell Line | IC50 Value (µM) | Source |
| Inhibition of LPS-induced NO production | RAW 264.7 macrophages | Varies (typically in the low micromolar range) | [General knowledge from multiple sources] |
Information on this compound's Anti-inflammatory Activity:
While direct quantitative data for this compound is lacking, a study on ochnaflavone, a related biflavonoid, suggests it possesses anti-inflammatory activity by inhibiting phospholipase A2. Some biflavonoids from Ochna species have shown anti-inflammatory potential.
Anticancer Activity
Quercetin has demonstrated anticancer activity in numerous in vitro and in vivo studies.[2][11] It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors).[12] These effects are mediated through the modulation of various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[11][12]
Quantitative Data for Quercetin's Anticancer Activity (Selected Examples):
| Cell Line | Cancer Type | IC50 Value (µM) | Source |
| HeLa | Cervical Cancer | ~25-50 | [2] |
| HCT-15 | Colon Cancer | ~4.1 (for ochnaflavone) | [6] |
| Various | Breast, Prostate, Lung, etc. | Varies | [2][12] |
Information on this compound's Anticancer Activity:
Limited information is available. One study identified this compound as a potential inhibitor of heat shock protein 90 alpha B1 (HSP90AB1), a target for cancer therapy, in hepatocellular carcinoma. However, no IC50 values for its cytotoxic activity were provided in the abstract. A study on ochnaflavone (unspecified if methylated) showed an IC50 value of 4.1 µM in HCT-15 human colon cancer cells.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or quercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Scavenging Assay in a Cell-Free System
Principle: This assay evaluates the ability of a compound to scavenge nitric oxide generated from a donor compound like sodium nitroprusside. The amount of remaining NO is quantified using the Griess reagent.
Protocol:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Prepare various concentrations of the test compound and a standard.
-
Mix the sodium nitroprusside solution with the test compound or standard and incubate at room temperature under light for a specific duration.
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the percentage of NO scavenging activity and the IC50 value.
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), an inflammatory agent.
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent as described in the NO scavenging assay protocol.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of inhibition of NO production and the IC50 value.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Quercetin's Signaling Pathways
Quercetin's diverse biological effects are a result of its ability to modulate multiple key signaling pathways within the cell.
Caption: Major signaling pathways modulated by quercetin.
This compound's Potential Signaling Pathways
The precise signaling pathways modulated by this compound are not well-elucidated. As a potential HSP90AB1 inhibitor, it may interfere with the HSP90 chaperone cycle, leading to the degradation of client proteins, many of which are crucial for cancer cell survival and proliferation.
Caption: Postulated mechanism of this compound via HSP90AB1 inhibition.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the biological activities of two compounds.
Caption: General experimental workflow for comparative bioactivity studies.
Conclusion and Future Directions
Quercetin is a well-characterized flavonoid with potent antioxidant, anti-inflammatory, and anticancer activities, supported by a vast body of scientific evidence. In contrast, this compound remains a relatively understudied biflavonoid. While its structural similarity to other bioactive flavonoids suggests it may hold therapeutic potential, a significant research gap exists regarding its specific biological activities and mechanisms of action.
Future research should focus on conducting rigorous in vitro and in vivo studies to determine the quantitative efficacy of this compound in various biological assays. Direct comparative studies with well-established compounds like quercetin are crucial to understanding its relative potency and potential as a novel therapeutic agent. Elucidating the specific signaling pathways modulated by this compound will provide valuable insights into its mechanism of action and guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Potential Inhibitory Effects of New Biflavonoids from Ochna rhizomatosa on HIV-1 Integrase and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.com [iomcworld.com]
- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, synthesis and biological activities of biflavonoids isolated from Ochna serrulata (Hochst.) Walp. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Validating the in vitro findings of 4'-O-Methylochnaflavone in preclinical animal models
Absence of Direct Preclinical Data for 4'-O-Methylochnaflavone Necessitates a Forward-Looking Validation Strategy
To date, a thorough review of published literature reveals a significant gap in the preclinical evaluation of this compound. There are no available in vivo animal model studies validating its in vitro findings. This guide, therefore, serves as a forward-looking proposal for the preclinical validation of this compound, outlining a comparative framework against a well-characterized O-methylated flavonoid, Tangeretin. Based on the known biological activities of structurally similar flavonoids, it is hypothesized that this compound possesses anti-inflammatory and anti-cancer properties. O-methylation can enhance the metabolic stability and bioavailability of flavonoids, making them promising therapeutic candidates.
This guide provides detailed experimental protocols and data presentation structures to systematically evaluate the efficacy and safety of this compound in established preclinical animal models, using Tangeretin as a benchmark for comparison.
Comparative Efficacy Data (Hypothetical)
The following tables present a hypothetical but realistic structure for summarizing quantitative data from the proposed preclinical studies.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | TNF-α Inhibition (%) in Paw Tissue | IL-6 Inhibition (%) in Paw Tissue |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 25 | 35 | 40 | 38 |
| 50 | 55 | 60 | 58 | |
| Tangeretin (Comparator) | 50 | 52 | 58 | 55 |
| Indomethacin (Positive Control) | 10 | 65 | 70 | 68 |
Table 2: Comparison of Anti-Cancer Activity in Xenograft Mouse Model (e.g., A549 Human Lung Cancer)
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Change in Tumor Volume (mm³) | Apoptotic Index (% TUNEL positive cells) |
| Vehicle Control | - | 0 | 1500 ± 150 | 5 ± 1 |
| This compound | 50 | 45 | 825 ± 90 | 25 ± 4 |
| 100 | 65 | 525 ± 60 | 40 ± 6 | |
| Tangeretin (Comparator) | 100 | 62 | 570 ± 75 | 38 ± 5 |
| Cisplatin (Positive Control) | 5 | 80 | 300 ± 40 | 55 ± 8 |
Proposed Experimental Protocols
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2 & 3: this compound (25 and 50 mg/kg, p.o.).
-
Group 4: Tangeretin (50 mg/kg, p.o.).
-
Group 5: Indomethacin (10 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
At 4 hours, euthanize the animals and collect paw tissue for analysis of inflammatory markers (TNF-α, IL-6) by ELISA.
-
-
Data Analysis: Calculate the percentage inhibition of paw edema. Analyze cytokine levels and compare between groups using ANOVA.
Anti-Cancer Activity: Human Tumor Xenograft Model in Nude Mice
-
Animals: Female BALB/c nude mice (6-8 weeks old).
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Groups (n=10 per group):
-
Group 1: Vehicle control.
-
Group 2 & 3: this compound (50 and 100 mg/kg/day, p.o.).
-
Group 4: Tangeretin (100 mg/kg/day, p.o.).
-
Group 5: Cisplatin (5 mg/kg, i.p., twice weekly).
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 cells into the right flank of each mouse.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.
-
Administer treatments for 21 consecutive days.
-
Measure tumor volume and body weight every 3 days.
-
At the end of the study, euthanize the mice and excise tumors for weight measurement, histopathology, and biomarker analysis (e.g., TUNEL assay for apoptosis).
-
-
Data Analysis: Calculate tumor growth inhibition. Compare tumor volumes and weights between groups using ANOVA.
Visualizations
Hypothesized Signaling Pathway
The anti-inflammatory and anti-cancer effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study.
Caption: Generalized workflow for a preclinical animal study.
Navigating the Metabolic Maze: A Cross-Species Look at 4'-O-Methylochnaflavone Metabolism
A detailed guide for researchers and drug development professionals on the comparative metabolism of the biflavonoid 4'-O-Methylochnaflavone across key preclinical species and humans. This guide synthesizes expected metabolic pathways based on current knowledge of flavonoid metabolism, providing a framework for predictive metabolism studies.
While direct experimental data on the cross-species metabolism of this compound is not yet available in published literature, this guide provides a comprehensive overview of its predicted metabolic fate. By drawing parallels with structurally similar O-methylated flavonoids and biflavonoids, we can anticipate the key metabolic pathways and potential species-specific variations. This information is critical for the design and interpretation of preclinical pharmacokinetic and toxicological studies.
Predicted Metabolic Pathways of this compound
The metabolism of flavonoids, including this compound, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These transformations are primarily carried out by enzymes in the liver and other tissues.
Phase I Metabolism:
-
O-Demethylation: The primary and most anticipated metabolic pathway for this compound is the removal of the methyl group from the 4'-position to form its corresponding hydroxylated biflavonoid, ochnaflavone. This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1A and CYP3A families.[1][2][3][4]
-
Aromatic Hydroxylation: Additional hydroxyl groups may be introduced onto the aromatic rings of the parent compound or its demethylated metabolite. This is also a CYP-mediated reaction and can occur at various positions on the flavonoid backbone.[1][2][3][4]
Phase II Metabolism:
-
Glucuronidation: The hydroxyl groups on the parent molecule and its Phase I metabolites are susceptible to conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the compound, facilitating its excretion.[5][6][7]
-
Sulfation: Conjugation with a sulfonate group, mediated by sulfotransferases (SULTs), is another major Phase II pathway for flavonoids.[5][6][8]
The interplay of these pathways will determine the overall metabolic profile and clearance of this compound in different species.
Hypothetical Cross-Species Comparison of Metabolites
Significant species differences in drug metabolism are well-documented and are expected for this compound. These differences primarily arise from variations in the expression and activity of metabolic enzymes.
| Species | Predicted Major Metabolic Pathways | Predicted Major Metabolites | Rationale for Species Differences |
| Human | O-Demethylation, Glucuronidation, Sulfation | Ochnaflavone, Ochnaflavone-glucuronide, Ochnaflavone-sulfate | Humans generally exhibit robust Phase II metabolism. The balance between glucuronidation and sulfation can vary. For some flavonoids, sulfation is the major pathway in humans.[6] |
| Rat | O-Demethylation, Extensive Glucuronidation | Ochnaflavone, Ochnaflavone-glucuronide (mono- and di-conjugates) | Rats are known to have high UGT activity and often favor glucuronidation for flavonoid metabolism.[6][7][9][10] |
| Mouse | O-Demethylation, Glucuronidation, Sulfation | Ochnaflavone, Ochnaflavone-glucuronide, Ochnaflavone-sulfate | Mice generally show a metabolic profile that can be qualitatively similar to humans, though quantitative differences are common.[8][11] |
| Dog | O-Demethylation, Extensive Sulfation | Ochnaflavone, Ochnaflavone-sulfate | Dogs are known to have high SULT activity for some substrates and may favor sulfation over glucuronidation for phenolic compounds.[8] |
| Monkey (Cynomolgus) | O-Demethylation, Glucuronidation, Sulfation | Ochnaflavone, Ochnaflavone-glucuronide, Ochnaflavone-sulfate | Non-human primates are often considered a good model for human metabolism, but species-specific differences in enzyme isoforms and activity exist. |
Experimental Protocols
To empirically determine the metabolic profile of this compound, a series of in vitro experiments using subcellular fractions from different species is recommended.
Objective: To identify and semi-quantify the metabolites of this compound in human, rat, mouse, dog, and monkey liver microsomes and S9 fractions.
Materials:
-
This compound
-
Liver microsomes and S9 fractions (human, rat, mouse, dog, monkey)
-
NADPH regenerating system (for CYP-mediated reactions)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (for UGT-mediated reactions)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) (for SULT-mediated reactions)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system
Incubation Procedure (Liver Microsomes - Phase I):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final protein concentration), phosphate buffer (pH 7.4), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., 1 µM final concentration).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
Incubation Procedure (Liver S9 Fractions - Phase I and II):
-
Follow a similar procedure as above, but use liver S9 fractions.
-
For Phase II metabolism, supplement the incubation mixture with the respective co-factors: UDPGA for glucuronidation and PAPS for sulfation.
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Use appropriate chromatographic conditions to separate the parent compound from its metabolites.
-
Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizing Metabolic Pathways and Experimental Workflow
To facilitate a clear understanding of the predicted metabolic transformations and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolism studies of this compound.
Caption: Predicted metabolic pathways of this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species difference in the inhibitory potentials of non-steroidal anti-inflammatory drugs on the hepatic sulfation and glucuronidation of bioactive flavonoids: differential observations among common inhibition parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of diosmin and diosmetin in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Selectivity Index of 4'-O-Methylochnaflavone for Cancer Cells
In the quest for novel anticancer therapeutics, the principle of selective toxicity is paramount. An ideal anticancer agent should effectively eliminate malignant cells while exerting minimal damage to healthy, non-cancerous cells. The selectivity index (SI) serves as a critical quantitative measure of this desired characteristic, guiding the preclinical development of promising compounds.[1][2][3][4][5][6][7] This guide provides a framework for evaluating the selectivity index of the flavonoid 4'-O-Methylochnaflavone, offering a comparative analysis of its potential therapeutic window against a standard chemotherapeutic agent.
The selectivity index is a ratio derived from the cytotoxic effects of a compound on normal versus cancerous cells.[1][2][3] A higher SI value is indicative of a greater selective effect against cancer cells, marking the compound as a more promising candidate for further investigation.[3] Compounds with an SI value greater than 1.0 are considered to have higher efficacy against tumor cells than toxicity to normal cells.[2][6] More specifically, an SI value greater than 3 is often regarded as indicative of high selectivity.[3]
Quantitative Analysis of Cytotoxicity and Selectivity Index
The following table summarizes hypothetical cytotoxicity data for this compound in comparison to Cisplatin, a widely used chemotherapy drug. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented for a representative human colorectal cancer cell line (HCT-116) and a non-cancerous human embryonic kidney cell line (HEK-293).
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| This compound | HCT-116 | Colorectal Cancer | 15 | 4.0 |
| HEK-293 | Normal Kidney | 60 | ||
| Cisplatin | HCT-116 | Colorectal Cancer | 5 | 1.2 |
| HEK-293 | Normal Kidney | 6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available at the time of this publication.
Experimental Protocols
A detailed methodology is crucial for the accurate determination of the selectivity index. The following protocols outline the standard procedures for assessing the cytotoxic effects of a compound and calculating its selectivity index.
Cell Culture and Maintenance
-
Cell Lines: Human colorectal carcinoma cells (HCT-116) and human embryonic kidney cells (HEK-293) are to be used.
-
Culture Medium: Both cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are to be cultured at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Cisplatin. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Calculation of Selectivity Index
The selectivity index is calculated using the following formula[1][2][3]:
SI = IC50 of normal cells / IC50 of cancer cells
Visualizing Experimental and Biological Pathways
To further elucidate the evaluation process and potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity index.
A potential mechanism by which flavonoids like this compound may exert their anticancer effects is through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway. The inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.[8]
Caption: Postulated inhibitory effect on the PI3K/AKT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Mechanisms of 4'-O-Methylochnaflavone and Other Key Flavonoids
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant mechanisms of 4'-O-Methylochnaflavone and other prominent flavonoids, namely quercetin and luteolin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols and pathway diagrams to facilitate a deeper understanding of their modes of action.
Introduction to Flavonoid Antioxidant Activity
Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are well-regarded for their potent antioxidant properties. Their mechanisms of action are multifaceted and include:
-
Direct Radical Scavenging: Flavonoids can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron, thereby stabilizing these harmful molecules.[1]
-
Metal Ion Chelation: By chelating transition metal ions like iron and copper, flavonoids can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction.
-
Modulation of Cellular Signaling Pathways: Flavonoids can influence key signaling pathways involved in the cellular antioxidant defense system, such as the Nrf2/ARE and MAPK pathways.[2][3]
This guide will focus on a comparative analysis of this compound, quercetin, and luteolin, highlighting their similarities and differences in antioxidant capacity and underlying mechanisms.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant activities of flavonoids are commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.
| Flavonoid | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) |
| Quercetin | 1.84 - 19.17 µg/mL[3][4] | 0.51 - 1.89 µg/mL[3][5] |
| Luteolin | 2.10 - 13.2 µM[2][3] | 0.59 µg/mL - 17.3 µM[2][3] |
| Ochnaflavone | Data not available; reported to have antioxidant activity.[6] | Data not available |
| This compound | Data not available; predicted to have lower activity than ochnaflavone. | Data not available |
Note: The IC50 values can vary depending on the specific experimental conditions.
In-Depth Mechanistic Comparison
This compound
This compound is a biflavonoid, a subclass of flavonoids. While specific experimental data on its antioxidant mechanism is limited, we can infer its properties based on the structure of its parent compound, ochnaflavone, and the general effects of methylation on flavonoid activity.
Ochnaflavone itself has been reported to possess antioxidant properties.[6] The structure of flavonoids is crucial to their antioxidant activity, with the number and position of hydroxyl groups being key determinants. The methylation of a hydroxyl group, as in the case of this compound, generally leads to a decrease in radical scavenging activity compared to the non-methylated parent compound. This is because the methyl group blocks the hydrogen-donating ability of the hydroxyl group at the 4' position, which is important for radical neutralization. However, methylated flavonoids can still exhibit significant antioxidant effects and may have improved bioavailability.
Quercetin
Quercetin is one of the most extensively studied flavonoids and serves as a benchmark for antioxidant activity. Its potent antioxidant effects are attributed to several structural features:
-
The catechol group (3',4'-dihydroxy) in the B-ring is a primary site for radical scavenging.
-
The 2,3-double bond in conjugation with the 4-oxo group in the C-ring facilitates electron delocalization, increasing the stability of the flavonoid radical.
-
The hydroxyl group at the 3-position also contributes to its high antioxidant capacity.
Quercetin is a potent scavenger of various free radicals and an effective metal chelator.[7]
Luteolin
Luteolin, another well-researched flavonoid, also demonstrates strong antioxidant properties. Similar to quercetin, it possesses a catechol group in the B-ring, which is crucial for its radical scavenging activity.[2] Although it lacks the 3-hydroxyl group found in quercetin, its 2,3-double bond and 4-oxo group still allow for effective electron delocalization.
Modulation of Cellular Signaling Pathways
Beyond direct antioxidant actions, flavonoids exert their protective effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.
The Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying genes.
Flavonoids, including quercetin and luteolin, are known to activate the Nrf2/ARE pathway. This activation enhances the cell's endogenous antioxidant defenses, providing long-lasting protection against oxidative damage. While specific data for this compound is unavailable, it is plausible that it may also interact with this pathway.
Figure 1: Flavonoid-mediated activation of the Nrf2/ARE signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate certain MAPK pathways, such as JNK and p38, which can lead to cellular damage. Some flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-apoptotic kinases, thereby contributing to their cytoprotective effects.[3]
Figure 2: Inhibitory effect of flavonoids on oxidative stress-induced MAPK signaling.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol)
-
Methanol
-
Test compounds (flavonoids) and a positive control (e.g., ascorbic acid or Trolox) dissolved in methanol at various concentrations.
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume (e.g., 100 µL) of the DPPH solution to each well of the microplate.
-
Add an equal volume (e.g., 100 µL) of the test compound or control solution to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Figure 3: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a large volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Add a small volume (e.g., 10 µL) of the test compound or control solution to the wells.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS.
-
Reagents and Equipment:
-
Adherent cell line (e.g., HepG2)
-
Cell culture medium
-
DCFH-DA solution
-
A free radical initiator (e.g., AAPH)
-
Test compounds and a positive control (e.g., quercetin)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Remove the culture medium and wash the cells.
-
Treat the cells with the test compounds or control at various concentrations for a specified time (e.g., 1 hour).
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess probe.
-
Add the free radical initiator to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time.
-
The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. A smaller area indicates higher antioxidant activity.
-
Figure 4: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
Quercetin and luteolin are well-established as potent antioxidants, acting through direct radical scavenging and modulation of key cellular signaling pathways like Nrf2/ARE. While direct experimental data for this compound is currently limited, based on the known antioxidant activity of its parent compound, ochnaflavone, and the established structure-activity relationships of flavonoids, it is predicted to possess significant, albeit likely lower, direct radical scavenging activity compared to its non-methylated counterpart and to quercetin and luteolin. However, the methylation may confer other advantageous properties, such as increased bioavailability, which warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to conduct comparative studies and further elucidate the therapeutic potential of these promising natural compounds.
References
- 1. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inabj.org [inabj.org]
Unraveling the Cellular Response to 4'-O-Methylochnaflavone: A Comparative Analysis of Differential Gene Expression
Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of flavonoids, a diverse group of natural compounds. Among these, 4'-O-Methylochnaflavone has emerged as a molecule of interest. However, a comprehensive understanding of its impact on gene expression across different cell types remains elusive. This guide aims to provide a comparative framework for assessing the differential gene expression induced by this compound, offering a standardized approach for researchers in this field.
Currently, there is a significant lack of publicly available experimental data detailing the specific effects of this compound on global gene expression in various cell lineages. While studies on other flavonoids like apigenin and quercetin have shed light on their influence on signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial in cellular processes like apoptosis and inflammation, specific data for this compound is not readily accessible.
This guide, therefore, presents a generalized template that can be adapted by researchers upon acquiring the necessary quantitative data from their own experiments. It outlines the essential components of a robust comparative study, including standardized experimental protocols, data presentation formats, and visualization of key biological pathways.
Comparative Analysis of Differential Gene Expression
To effectively assess the impact of this compound, a comparative analysis of differential gene expression across at least two distinct cell types is recommended. For instance, comparing its effects on a cancer cell line (e.g., a human breast adenocarcinoma cell line) and a non-cancerous cell line (e.g., human mammary epithelial cells) can provide valuable insights into its potential therapeutic window and off-target effects.
The following table is a template for summarizing quantitative data from a hypothetical RNA-sequencing (RNA-seq) experiment. Researchers should populate this table with their own experimental data, including gene symbols, fold changes, and p-values for the top differentially expressed genes.
| Gene Symbol | Description | Fold Change (Cancer Cell Line) | p-value (Cancer Cell Line) | Fold Change (Non-cancerous Cell Line) | p-value (Non-cancerous Cell Line) |
| Gene A | Description of Gene A's function | e.g., 2.5 | e.g., 0.001 | e.g., 1.2 | e.g., 0.04 |
| Gene B | Description of Gene B's function | e.g., -3.1 | e.g., <0.0001 | e.g., -1.5 | e.g., 0.02 |
| Gene C | Description of Gene C's function | e.g., 1.8 | e.g., 0.005 | e.g., 0.9 | e.g., 0.35 |
| ... | ... | ... | ... | ... | ... |
Caption: Table 1. Top differentially expressed genes in a cancer cell line and a non-cancerous cell line following treatment with this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of high-quality research. The following sections provide standardized methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Obtain the desired cancer and non-cancerous cell lines from a reputable cell bank.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Treatment: Seed the cells in culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quantification
-
RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-purity and intact RNA.
Gene Expression Analysis (RNA-sequencing)
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard RNA-seq library preparation kit.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing data to remove low-quality reads and adapters. Align the cleaned reads to the reference genome and quantify gene expression levels. Perform differential gene expression analysis between the this compound-treated and control groups to identify significantly up- and down-regulated genes.
Visualization of Biological Processes
Visualizing the affected signaling pathways and experimental workflows is crucial for interpreting the results and communicating the findings effectively.
Caption: Figure 1. A generalized workflow for assessing differential gene expression induced by this compound.
Based on the results of the differential gene expression analysis, researchers can then map the affected genes to known signaling pathways. For instance, if genes involved in the PI3K/Akt pathway are significantly altered, a diagram illustrating this pathway can be created.
Caption: Figure 2. A simplified diagram of the PI3K/Akt signaling pathway, which is often modulated by flavonoids.
By following this structured approach, researchers can generate robust and comparable data on the effects of this compound, contributing to a deeper understanding of its biological activities and therapeutic potential. The provided templates for data presentation and visualization will ensure clarity and facilitate cross-study comparisons, ultimately accelerating the pace of discovery in this promising area of research.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4'-O-Methylochnaflavone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4'-O-Methylochnaflavone, a flavonoid compound. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes.[2] |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or approved respirator | Handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, and any materials used for spill cleanup, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and rinsates from cleaning glassware should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste unless compatibility is confirmed.[4]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
All waste must be disposed of through a licensed environmental waste management company.[4] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
